molecular formula C14H14ClNO B1329081 3-Chloro-4-(2-ethylphenoxy)aniline CAS No. 946775-36-6

3-Chloro-4-(2-ethylphenoxy)aniline

Cat. No.: B1329081
CAS No.: 946775-36-6
M. Wt: 247.72 g/mol
InChI Key: OKWUVSMEYJVUEO-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-ethylphenoxy)aniline is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(2-ethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(16)9-12(14)15/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWUVSMEYJVUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"physical and chemical properties of 3-Chloro-4-(2-ethylphenoxy)aniline"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential synthetic aspects of 3-Chloro-4-(2-ethylphenoxy)aniline. Due to the limited availability of experimental data for this specific isomer, this document primarily relies on predicted properties and generalized synthetic methodologies.

Core Physical and Chemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₁₄H₁₄ClNO-
Molecular Weight 247.72 g/mol -
Boiling Point ~ 360-380 °CPredicted, may vary with pressure.
Melting Point Not available-
Solubility Insoluble in water; Soluble in organic solvents like DMSO, ethanol.General solubility for similar structures.
pKa ~ 3.7-3.9Predicted for the anilino group.
LogP ~ 4.2-4.5Predicted, indicating high lipophilicity.

Note: The data presented above are computational predictions and have not been experimentally verified. These values should be used as estimations for initial experimental planning.

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not documented in readily accessible literature, a plausible synthetic route can be devised based on established organometallic and reduction reactions. The proposed synthesis involves a two-step process: an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the corresponding aniline.

Step 1: Synthesis of 1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving a copper catalyst.[1]

Reaction:

Detailed Methodology:

  • Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-ethylphenol (1.0 eq), 1,2-dichloro-4-nitrobenzene (1.0-1.2 eq), a copper catalyst such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) (5-10 mol%), and a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).[2]

  • Solvent Addition: Add a high-boiling point, non-polar aprotic solvent such as toluene, xylene, or N,N-dimethylformamide (DMF).[3]

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 120°C to 160°C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene to this compound

The reduction of the nitro group to an amine is a common and well-established transformation in organic synthesis.[4][5]

Reaction:

Detailed Methodology:

  • Reactant Preparation: Dissolve the purified 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene (1.0 eq) from the previous step in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.

  • Reducing Agent: Add a reducing agent. Common choices include:

    • Metal/Acid: Iron powder (Fe) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl).[6][7]

    • Catalytic Hydrogenation: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

  • Reaction Conditions:

    • For metal/acid reduction, the reaction is typically stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

    • For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure.

  • Work-up and Purification:

    • For metal/acid reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent.

    • For catalytic hydrogenation, filter off the catalyst and concentrate the solvent.

  • Final Purification: The crude aniline product can be purified by column chromatography or crystallization to yield the final product, this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the proposed synthetic pathway.

G Proposed Synthesis of this compound A 2-Ethylphenol C Ullmann Condensation (Cu Catalyst, Base) A->C B 1,2-Dichloro-4-nitrobenzene B->C D 1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene C->D E Reduction (e.g., Fe/HCl or H2/Pd-C) D->E F This compound E->F

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest literature search, there is no published information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. Research on structurally similar compounds, such as 3-chloro-4-(4-chlorophenoxy)aniline, has indicated potential antiplasmodial activity, but these findings cannot be directly extrapolated to the 2-ethylphenoxy isomer.

Further research, including in vitro and in vivo screening, is required to determine the pharmacological profile of this compound.

Conclusion

This compound is a compound for which specific experimental data is currently lacking. This guide provides a framework for its potential synthesis based on established chemical principles and offers predicted physicochemical properties to aid in initial research endeavors. The absence of biological data highlights an opportunity for novel investigation into the potential pharmacological applications of this molecule. Researchers are encouraged to perform experimental validation of the properties and synthetic routes outlined herein.

References

In-depth Technical Guide: CAS Number 13103-14-0

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the provided CAS Number 13103-14-0 have revealed that this identifier does not correspond to a recognized chemical substance within publicly available chemical databases and registries. Comprehensive searches across multiple platforms, including the Chemical Abstracts Service (CAS) registry, have failed to associate this number with any specific molecular entity.

This suggests one of the following possibilities:

  • The CAS number may contain a typographical error. CAS numbers have a specific format, and a single digit being incorrect will prevent the identification of the intended substance.

  • The number may be an internal or proprietary identifier not registered with the public Chemical Abstracts Service.

  • The substance associated with this number may be extremely obscure or has been removed from public databases.

Consequently, the development of an in-depth technical guide as requested is not feasible at this time. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways are entirely dependent on the identification of a specific chemical compound and the subsequent retrieval of its associated research and documentation.

We recommend that researchers, scientists, and drug development professionals verify the accuracy of the CAS number and ensure it is a valid, publicly registered identifier. Should a corrected and valid CAS number be provided, a comprehensive technical guide can be compiled.

For illustrative purposes, had a valid chemical been identified, the structure of the technical guide would have included the following sections:

Chemical Identity and Properties

A table summarizing the key physicochemical properties of the compound.

PropertyValue
IUPAC Name [Correct IUPAC Name]
Molecular Formula [Molecular Formula]
Molecular Weight [Molecular Weight] g/mol
Appearance [Physical State and Color]
Solubility [Solubility Data in Various Solvents]
Melting/Boiling Point [Melting/Boiling Point] °C
pKa [pKa Value(s)]

Biological Activity and Mechanism of Action

This section would detail the known biological effects of the substance, including its target(s) and the signaling pathways it modulates.

Signaling Pathway Diagram

A Graphviz diagram illustrating the molecular interactions would be presented here.

Signaling_Pathway Ligand [Compound Name] Receptor [Target Receptor] Ligand->Receptor Binds Downstream1 [Downstream Effector 1] Receptor->Downstream1 Activates Downstream2 [Downstream Effector 2] Downstream1->Downstream2 Phosphorylates Response Cellular Response Downstream2->Response Leads to

Figure 1: A hypothetical signaling pathway for the identified compound.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments would be provided.

Example: In Vitro Kinase Assay
  • Reagents and Materials: A comprehensive list of all necessary buffers, enzymes, substrates, and detection reagents.

  • Assay Procedure:

    • Preparation of kinase reaction buffer.

    • Serial dilution of the test compound.

    • Incubation of the kinase, substrate, and compound.

    • Initiation of the reaction with ATP.

    • Termination of the reaction.

  • Data Analysis:

    • Measurement of signal (e.g., luminescence, fluorescence).

    • Calculation of percent inhibition.

    • Determination of IC50 values using non-linear regression.

Experimental Workflow Diagram

A Graphviz diagram outlining the steps of a typical experimental workflow.

Experimental_Workflow Start Start: Compound Preparation Assay In Vitro Assay (e.g., Kinase Assay) Start->Assay Data_Collection Data Collection (e.g., Plate Reader) Assay->Data_Collection Analysis Data Analysis (IC50 Determination) Data_Collection->Analysis End End: Report Generation Analysis->End

Figure 2: A generalized workflow for an in vitro experiment.

Quantitative Data Summary

A curated table of all relevant quantitative data from preclinical and clinical studies.

Assay TypeTargetResult (e.g., IC50, EC50, Ki)SpeciesReference
[e.g., Kinase Assay][e.g., EGFR][Value] nMHuman[Citation]
[e.g., Cell Viability][e.g., A549][Value] µMHuman[Citation]
[e.g., Xenograft][e.g., Tumor][Value] % TGIMouse[Citation]

Once a valid CAS number is provided, a comprehensive and actionable technical guide will be generated.

An In-depth Technical Guide to 3-chloro-4-(4-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 3-chloro-4-(4-ethylphenoxy)aniline. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity and Properties

IUPAC Name: 3-chloro-4-(4-ethylphenoxy)aniline[1]

Synonyms: 3-CHLORO-4-(4-ETHYLPHENOXY)ANILINE, AKOS009173413, SCHEMBL11118950[1]

CAS Number: 16824-52-5[1]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₄ClNOPubChem[1]
Molecular Weight 247.72 g/mol PubChem[1]
Canonical SMILES CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)ClPubChem[1]
InChI InChI=1S/C14H14ClNO/c1-2-10-3-6-12(7-4-10)17-14-8-5-11(16)9-13(14)15/h3-9H,2,16H2,1H3PubChem[1]
InChIKey KGAIMCPINNRCHS-UHFFFAOYSA-NPubChem[1]
XLogP3-AA (LogP) 4.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 247.076392 g/mol PubChem[1]
Monoisotopic Mass 247.076392 g/mol PubChem[1]
Topological Polar Surface Area 38.3 ŲPubChem[1]
Heavy Atom Count 17PubChem[1]
Complexity 255PubChem[1]

Note: The properties listed above are computationally derived and may differ from experimental values.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-chloro-4-(4-ethylphenoxy)aniline is not available in the surveyed literature. However, the general synthesis of substituted phenoxyanilines can be achieved through established methods. A common approach involves the Ullmann condensation (a copper-catalyzed nucleophilic aromatic substitution) followed by the reduction of a nitro group.

General Synthesis Workflow

The logical workflow for the synthesis of 3-chloro-4-(4-ethylphenoxy)aniline can be visualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Ullmann Condensation cluster_intermediate Intermediate cluster_reaction2 Reduction cluster_product Final Product 2-chloro-4-nitrophenol 2-chloro-4-nitrophenol Ullmann_Reaction Copper Catalyst, Base (e.g., K2CO3), High Temperature 2-chloro-4-nitrophenol->Ullmann_Reaction 1-ethyl-4-iodobenzene 1-ethyl-4-iodobenzene 1-ethyl-4-iodobenzene->Ullmann_Reaction Nitro_Intermediate 2-chloro-4-(4-ethylphenoxy)-1-nitrobenzene Ullmann_Reaction->Nitro_Intermediate Reduction_Reaction Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Pd-C) Nitro_Intermediate->Reduction_Reaction Final_Product 3-chloro-4-(4-ethylphenoxy)aniline Reduction_Reaction->Final_Product

Caption: General synthetic workflow for 3-chloro-4-(4-ethylphenoxy)aniline.

Hypothetical Experimental Protocol

Step 1: Synthesis of 2-chloro-4-(4-ethylphenoxy)-1-nitrobenzene (Ullmann Condensation)

  • To a solution of 2-chloro-4-nitrophenol (1 equivalent) and 4-ethylphenol (1.1 equivalents) in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (2 equivalents) and a copper catalyst (e.g., copper(I) iodide, 0.1 equivalents).

  • Heat the reaction mixture at a temperature ranging from 120 to 160 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-(4-ethylphenoxy)-1-nitrobenzene.

Step 2: Synthesis of 3-chloro-4-(4-ethylphenoxy)aniline (Nitro Group Reduction)

  • Dissolve the 2-chloro-4-(4-ethylphenoxy)-1-nitrobenzene (1 equivalent) in a suitable solvent system, such as ethanol and water.

  • Add a reducing agent. Common methods include:

    • Iron in acidic medium: Add iron powder (excess) and a catalytic amount of hydrochloric acid. Heat the mixture to reflux and monitor by TLC.

    • Tin(II) chloride: Use tin(II) chloride dihydrate in a solvent like ethyl acetate or ethanol.

    • Catalytic hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • After the reduction is complete, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the resulting 3-chloro-4-(4-ethylphenoxy)aniline by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 3-chloro-4-(4-ethylphenoxy)aniline, its structural analogue, 3-chloro-4-(4-chlorophenoxy)aniline, has been investigated as a potential antimalarial agent. This suggests that compounds within this structural class may exhibit similar biological activities.

The proposed mechanism of action for some diphenyl ether compounds as antimalarial agents involves the inhibition of the enoyl-acyl carrier protein (ACP) reductase (ENR), a key enzyme in the fatty acid biosynthesis pathway (FAS-II) of the Plasmodium parasite.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates the potential mechanism of action of 3-chloro-4-(4-ethylphenoxy)aniline as an inhibitor of the Plasmodium FAS-II pathway.

Signaling_Pathway cluster_pathway Plasmodium Fatty Acid Synthesis II (FAS-II) Pathway Substrate Acyl-ACP Enzyme Enoyl-ACP Reductase (ENR) Substrate->Enzyme Binds to Product Elongated Acyl-ACP Enzyme->Product Catalyzes Inhibitor 3-chloro-4-(4-ethylphenoxy)aniline (Hypothetical Inhibitor) Inhibitor->Enzyme Inhibits

References

An In-Depth Technical Guide to 3-Chloro-4-(2-ethylphenoxy)aniline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(2-ethylphenoxy)aniline, a substituted diphenyl ether aniline of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical principles, predicts its physicochemical properties, and discusses potential biological activities by drawing parallels with structurally related compounds. This guide serves as a foundational resource for researchers initiating studies on this and similar molecules.

Molecular Structure and Properties

The molecular structure of this compound incorporates a chloroaniline moiety linked to an ethylphenoxy group via an ether bond. This combination of functional groups suggests potential for various chemical interactions and biological activities.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource/Method
IUPAC Name This compoundBased on standard nomenclature
CAS Number Not assigned-
Molecular Formula C14H14ClNO-
Molecular Weight 247.72 g/mol -
XLogP3-AA 4.5Prediction based on similar structures[1]
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 2-
Rotatable Bond Count 3-

Table 2: Spectroscopic Data of Structurally Similar Compounds (for reference)

Compound1H NMR DataReference
3-Chloro-4-(4-chlorophenoxy)anilineNot available in search results[2]
3-Chloro-4-(4-ethylphenoxy)anilineNot available in search results[1]

Proposed Synthetic Pathway

A feasible synthetic route for this compound involves a two-step process, beginning with an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the corresponding aniline.

Synthesis_Workflow cluster_ullmann Step 1: Ullmann Condensation cluster_reduction Step 2: Nitro Group Reduction Reactant1 2-Ethylphenol C8H10O Intermediate 1-(2-Ethylphenoxy)-2-nitro-4-chlorobenzene C14H12ClNO3 Reactant1->Intermediate Reacts with Reactant2 1-Chloro-2-nitro-4-fluorobenzene C6H3ClFNO2 Reactant2->Intermediate Catalyst Copper Catalyst (e.g., CuI) Base (e.g., K2CO3) Catalyst->Intermediate Solvent1 High-boiling solvent (e.g., DMF, DMSO) Solvent1->Intermediate Product This compound C14H14ClNO Intermediate->Product Reduced by ReducingAgent Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Pd-C) ReducingAgent->Product Solvent2 Solvent (e.g., Ethanol, Acetic Acid) Solvent2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Ullmann Condensation (Generalized)

The Ullmann condensation is a well-established method for the formation of diaryl ethers.

  • Reactants and Reagents:

    • 2-Ethylphenol

    • 1-Chloro-2-nitro-4-fluorobenzene

    • Copper(I) iodide (CuI) or other copper catalyst

    • Potassium carbonate (K2CO3) or another suitable base

    • Anhydrous high-boiling solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethylphenol, potassium carbonate, and the copper catalyst. b. Add the anhydrous solvent and stir the mixture. c. Add 1-chloro-2-nitro-4-fluorobenzene to the reaction mixture. d. Heat the reaction mixture to a temperature typically ranging from 120-160 °C and monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography to yield 1-(2-Ethylphenoxy)-2-nitro-4-chlorobenzene.

Experimental Protocol: Nitro Group Reduction (Generalized)

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

  • Reactants and Reagents:

    • 1-(2-Ethylphenoxy)-2-nitro-4-chlorobenzene (the intermediate from Step 1)

    • Reducing agent: Iron powder (Fe) and hydrochloric acid (HCl), or tin(II) chloride (SnCl2), or catalytic hydrogenation (H2 over Palladium on carbon).

    • Solvent suitable for the chosen reducing agent (e.g., ethanol, acetic acid).

  • Procedure (using Fe/HCl as an example): a. To a round-bottom flask, add the nitro-intermediate and a solvent such as a mixture of ethanol and water. b. Add iron powder and a catalytic amount of hydrochloric acid. c. Heat the mixture to reflux and monitor the reaction by TLC. d. After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate). e. Filter the reaction mixture to remove the iron salts. f. Extract the filtrate with an organic solvent. g. Dry the organic layer and concentrate it to obtain the crude product. h. Purify the product by column chromatography or recrystallization to yield this compound.

Potential Biological Signaling Pathways and Applications

While no specific biological data for this compound has been reported, the structural motifs of diphenyl ether and aniline are present in many biologically active compounds.

Biological_Activity cluster_potential_targets Potential Biological Targets cluster_potential_activities Potential Biological Activities Molecule This compound Enzymes Enzymes Molecule->Enzymes Inhibition/Modulation Receptors Receptors Molecule->Receptors Binding IonChannels Ion Channels Molecule->IonChannels Blockade/Modulation Antimicrobial Antimicrobial Enzymes->Antimicrobial Antiinflammatory Anti-inflammatory Enzymes->Antiinflammatory Anticancer Anticancer Receptors->Anticancer IonChannels->Antiinflammatory Antifungal Antifungal

Caption: Potential biological targets and activities of diphenyl ether anilines.

Research on structurally similar compounds suggests several potential areas of application:

  • Antimicrobial and Antifungal Agents: Diphenyl ether derivatives have shown promising antimicrobial and antifungal activities. The specific substitution pattern on the aromatic rings can influence the spectrum and potency of this activity.

  • Enzyme Inhibitors: The aniline and diphenyl ether scaffolds are found in various enzyme inhibitors. Depending on the overall three-dimensional structure, this compound could potentially inhibit kinases, proteases, or other enzymes relevant to disease pathways.

  • Anti-inflammatory and Anticancer Properties: Substituted anilines and diphenyl ethers have been investigated for their anti-inflammatory and anticancer properties. These activities are often mediated through interactions with specific signaling pathways involved in inflammation and cell proliferation.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. While direct experimental data is currently scarce, the proposed synthetic route offers a viable starting point for its preparation. The predicted physicochemical properties and the discussion of potential biological activities based on analogous structures highlight the potential of this molecule as a subject for further investigation in medicinal chemistry and related fields. The detailed, albeit generalized, experimental protocols provide a practical framework for its synthesis and subsequent evaluation.

References

A Technical Guide to the Biological Activity Screening of Novel Chloro-Substituted Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in screening novel chloro-substituted anilines for biological activity. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including antimicrobial, antifungal, cytotoxic, and enzyme-inhibitory properties. This document outlines detailed experimental protocols, presents a consolidated summary of quantitative data from various studies, and visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding and further research in this area.

Overview of Biological Activities

Chloro-substituted anilines are aromatic amines featuring one or more chlorine atoms on the phenyl ring. The position and number of chlorine substituents significantly influence the molecule's physicochemical properties and, consequently, its biological activity. Screening these compounds involves a battery of in vitro assays designed to identify and quantify their effects on various biological targets.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various chloro-substituted anilines from multiple studies, providing a comparative view of their potency.

Table 1: Antimicrobial Activity of Chloro-Substituted Anilines

CompoundTarget OrganismAssay TypeResult (μg/mL)
4-Bromo-3-chloroanilineE. coli (UPEC)MIC200[1]
3,5-DibromoanilineE. coli (UPEC)MIC100[1]
4-Bromo-3-chloroanilineE. coli (UPEC)Biofilm IC5010[1]
3,5-DibromoanilineE. coli (UPEC)Biofilm IC5010[1]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; UPEC: Uropathogenic Escherichia coli.

Table 2: Fungicidal Activity of Chloro-Substituted Anilines

CompoundTarget OrganismConcentration% Control
2,4,5-trichloro-6-(2,4-dichlorophenylamino)isophthalonitrileCucumber Downy Mildew25 mg/L-
Compound 20 (a derivative)Cucumber Downy Mildew6.25 mg/L85[2]

Table 3: Cytotoxicity of Chloro-Substituted Anilines

CompoundCell Line/OrganismAssay TypeResult
o-ChloroanilineF344/N RatsGavage (13-week)Hematotoxic[3]
m-ChloroanilineF344/N RatsGavage (13-week)Hematotoxic[3]
p-ChloroanilineF344/N RatsGavage (13-week)Most severe hematotoxicity[3]
2-ChloroanilineWistar RatsAcute Dermal LD501000 mg/kg bw[4]
2-ChloroanilineMiceOral LD50256 mg/kg bw[4]
Haloanilines (various)Hep G2 cellsEC501-2 orders of magnitude lower than regulated DBPs[5]
2-Chloro-4-nitroanilineHep G2 cellsLowest Toxic Conc.1 µM[5]

LD50: Median Lethal Dose; EC50: Half-maximal Effective Concentration; DBP: Disinfection Byproduct.

Table 4: Enzyme Inhibition by Chloro-Substituted Anilines

Compound ClassTarget EnzymeActivity
Substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilinesH+/K+ ATPasePotent in vitro inhibition[6]
Aniline and halogenated compoundsCytochrome P450Inhibition of para-hydroxylation of aniline[7]
Halogenated Aniline DerivativesAdenylate CyclasePotential inhibition suggested by gene downregulation[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the screening of chloro-substituted anilines.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • 96-well clear, flat-bottom microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Vehicle control (broth with the same concentration of solvent as the highest concentration of the test compound)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Test Compound Dilutions: a. Prepare a 2-fold serial dilution of the test compound in the microtiter plate. b. Add 100 µL of sterile broth to wells 2 through 12. c. Add 200 µL of the starting concentration of the test compound to well 1. d. Transfer 100 µL from well 1 to well 2, mix by pipetting, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: a. Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HepG2)

  • 96-well clear, flat-bottom tissue culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • Vehicle control (medium with solvent)

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Reading: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. b. The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Enzyme Inhibition Assay: H+/K+ ATPase

This assay measures the ability of a compound to inhibit the proton pump, H+/K+ ATPase.

Materials:

  • H+/K+ ATPase enzyme preparation (e.g., from hog gastric microsomes)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4)

  • 2 mM MgCl2

  • 10 mM KCl

  • 2 mM ATP

  • Test compound stock solution

  • Positive control inhibitor (e.g., omeprazole)

  • Trichloroacetic acid (TCA) solution (e.g., 10%)

  • Reagents for phosphate determination (e.g., Fiske-Subbarow reagent)

Procedure:

  • Enzyme Preparation: a. Prepare the H+/K+ ATPase-containing microsomes from a suitable source.

  • Inhibition Reaction: a. In a microcentrifuge tube, pre-incubate the enzyme preparation with various concentrations of the test compound or omeprazole for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Enzymatic Reaction: a. Initiate the reaction by adding ATP to the pre-incubated mixture containing the buffer, MgCl2, and KCl. b. Incubate the reaction mixture at 37°C for a set time (e.g., 20-30 minutes).

  • Termination and Phosphate Measurement: a. Stop the reaction by adding ice-cold TCA solution. b. Centrifuge the mixture to pellet the protein. c. Determine the amount of inorganic phosphate released from ATP hydrolysis in the supernatant using a colorimetric method.

  • Data Analysis: a. The inhibitory activity is calculated as the percentage reduction in phosphate release compared to the control (no inhibitor). The IC50 value can be determined from a dose-response curve.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the screening of chloro-substituted anilines.

Experimental Workflow for Biological Activity Screening

G cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Compound Synthesis Compound Synthesis Primary Assays Primary Assays Compound Synthesis->Primary Assays Test Compounds Hit Identification Hit Identification Primary Assays->Hit Identification Active Compounds Dose-Response Dose-Response Hit Identification->Dose-Response Hits Selectivity Assays Selectivity Assays Dose-Response->Selectivity Assays Potent Compounds Lead Optimization Lead Optimization Selectivity Assays->Lead Optimization Selective Leads Enzyme Assays Enzyme Assays Lead Optimization->Enzyme Assays Signaling Pathway Analysis Signaling Pathway Analysis Lead Optimization->Signaling Pathway Analysis Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: A generalized workflow for the screening and development of novel biologically active compounds.

Simplified Adenylate Cyclase Signaling Pathway

G Chloro-aniline Chloro-aniline AC Adenylate Cyclase Chloro-aniline->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Responses PKA->Downstream Phosphorylation Cascade

Caption: Inhibition of the adenylate cyclase pathway by certain chloro-anilines.

Cytochrome P450-Mediated Metabolism

G Chloro-aniline Chloro-aniline CYP450 Cytochrome P450 Enzymes Chloro-aniline->CYP450 Substrate Chloro-aniline->CYP450 Inhibition Biological Effect Biological Effect Chloro-aniline->Biological Effect Direct Action Metabolite Metabolite CYP450->Metabolite Oxidation/Hydroxylation Excretion Excretion Metabolite->Excretion Metabolite->Biological Effect

Caption: The role of Cytochrome P450 in the metabolism and potential inhibition by chloro-anilines.

This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the chloro-aniline scaffold. The provided protocols and data summaries are intended to streamline the screening process and facilitate informed decision-making in lead compound selection and optimization.

References

A Comprehensive Technical Review of 3-Chloro-4-(2-ethylphenoxy)aniline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-chloro-4-phenoxyaniline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. This technical guide provides an in-depth literature review of 3-Chloro-4-(2-ethylphenoxy)aniline and its analogs, focusing on their synthesis, quantitative structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas, including oncology and infectious diseases. Particular emphasis is placed on their role as kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.

Synthesis of 3-Chloro-4-(substituted-phenoxy)aniline Analogs

The synthesis of 3-chloro-4-(substituted-phenoxy)aniline and its analogs typically involves a multi-step process, primarily centered around the formation of the diaryl ether bond and the subsequent reduction of a nitro group to the key aniline functionality.

General Synthetic Pathway

A common synthetic route commences with the nucleophilic aromatic substitution (SNAr) reaction between a substituted phenol and a halo-nitrobenzene derivative. This is followed by the reduction of the nitro group to yield the final aniline product.

General Synthesis Substituted_Phenol Substituted Phenol Intermediate Diarylether Intermediate Substituted_Phenol->Intermediate Base (e.g., K2CO3, KOH) Solvent (e.g., DMF, DMSO) Halo_Nitrobenzene Halo-Nitrobenzene Halo_Nitrobenzene->Intermediate Final_Product 3-Chloro-4-(substituted-phenoxy)aniline Intermediate->Final_Product Reducing Agent (e.g., Fe/NH4Cl, H2/Pd-C, NaBH4)

Caption: General synthetic scheme for 3-chloro-4-(substituted-phenoxy)aniline analogs.

Detailed Experimental Protocols

Synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline: [1]

This analog was synthesized from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol. The key steps involved a condensation reaction in the presence of potassium carbonate, followed by reduction of the nitro group using iron powder and ammonium chloride. This process resulted in an overall yield of 82%.[1]

Synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide): [2]

  • Preparation of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene: A mixture of 4-chlorophenol and potassium hydroxide is heated, followed by the addition of fine copper and 3,4-dichloronitrobenzene. The reaction mixture is stirred at 110-120 °C.

  • Preparation of 3-chloro-4-(4'-chlorophenoxy)aminobenzene: The nitro-intermediate is reduced using iron powder and acetic acid in an ethanol/water mixture under reflux.

  • Amide Coupling: The resulting aniline is reacted with 3,5-diiodosalicylic acid in the presence of phosphorus trichloride in xylene to yield the final product, rafoxanide.

Synthesis of 3-chloro-4-methylaniline: [3]

A method for synthesizing 3-chloro-4-methylaniline involves the catalytic hydrogenation of a mixture containing 2-chloro-4-nitrotoluene using a carbon-supported palladium catalyst. This process is carried out without the use of organic solvents or dehalogenation inhibitors.[3]

Biological Activity and Therapeutic Applications

Analogs of this compound have demonstrated a wide spectrum of biological activities, with significant potential in oncology and anti-infective therapies.

Anticancer Activity: Kinase Inhibition

A primary mechanism of anticancer activity for this class of compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) and ErbB-2 Inhibition:

Several 4-anilinoquinazoline and 4-anilinopyrimidine derivatives bearing the 3-chloro-4-(substituted-phenoxy)aniline moiety have been identified as potent inhibitors of EGFR and ErbB-2 (HER2), key drivers in many epithelial cancers.

  • A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were designed based on the structure of Lapatinib, a dual EGFR/ErbB-2 inhibitor.[4]

  • Compounds within this series, such as 6 , 9 , 11 , and 14 , exhibited significant dual inhibitory activity against both EGFR and ErbB-2 kinases, with IC50 values in the nanomolar range.[4]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR signaling pathway. Certain analogs have shown promise as VEGFR inhibitors.

The following table summarizes the reported in vitro anticancer activities of selected 3-chloro-4-(substituted-phenoxy)aniline analogs.

Compound IDTarget(s)Cell Line(s)IC50 (nM)Reference
6 EGFR/ErbB-2A431, SKOV-337 / 29[4]
9 EGFR/ErbB-2A431, SKOV-348 / 38[4]
11 EGFR/ErbB-2A431, SKOV-361 / 42[4]
14 EGFR/ErbB-2A431, SKOV-365 / 79[4]
Signaling Pathways

The inhibition of EGFR and VEGFR by these compounds disrupts downstream signaling cascades crucial for cancer cell proliferation and survival.

Caption: Inhibition of EGFR and VEGFR signaling pathways by 3-chloro-4-phenoxyaniline analogs.

Anthelmintic and Antiplasmodial Activity

Beyond oncology, this chemical scaffold has shown significant promise in combating parasitic diseases.

Rafoxanide , N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, is a well-established anthelmintic agent used in veterinary medicine.[2] Its synthesis from a 3-chloro-4-(4-chlorophenoxy)aniline precursor highlights the versatility of this core structure.[2]

Experimental Workflows

The biological evaluation of these compounds typically follows a standardized workflow, from initial screening to detailed mechanistic studies.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action & In Vivo Studies Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, VEGFR) Characterization->Kinase_Assay Cell_Proliferation Cell Proliferation Assays (e.g., MTT, CCK-8) Characterization->Cell_Proliferation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Cell_Proliferation->SAR_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) SAR_Analysis->Pathway_Analysis In_Vivo_Models In Vivo Efficacy Studies (e.g., Xenograft Models) Pathway_Analysis->In_Vivo_Models Toxicity_Studies Toxicity & Pharmacokinetic Studies In_Vivo_Models->Toxicity_Studies

Caption: A typical experimental workflow for the evaluation of 3-chloro-4-phenoxyaniline analogs.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly versatile and promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their demonstrated ability to inhibit key protein kinases such as EGFR and VEGFR underscores their importance in the development of targeted cancer therapies. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expansion of the Analog Library: Systematic exploration of a wider range of substituents on both the phenoxy and aniline rings to further optimize activity and selectivity against a broader panel of kinases.

  • Elucidation of Resistance Mechanisms: Investigating the potential for the development of resistance to these inhibitors and designing next-generation compounds that can overcome these mechanisms.

  • Combination Therapies: Evaluating the synergistic effects of these compounds when used in combination with other anticancer agents, including traditional chemotherapy and immunotherapy.

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities observed, further investigation into their potential as anti-inflammatory, antiviral, or neuroprotective agents is warranted.

References

In Silico Prediction of 3-Chloro-4-(2-ethylphenoxy)aniline Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic (ADMET), and potential biological properties of the novel small molecule, 3-Chloro-4-(2-ethylphenoxy)aniline. As in silico methods are integral to modern drug discovery for the early assessment of a compound's viability, this document details the predicted characteristics of this molecule using a variety of established computational models. The data presented herein is intended to guide further experimental investigation and drug development efforts. All data is computationally derived and awaits experimental validation.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its biological behavior. The following table summarizes the predicted physicochemical characteristics of this compound, calculated using established computational models.

PropertyPredicted ValueMethod/Tool
Molecular Formula C₁₄H₁₄ClNO-
Molecular Weight 247.72 g/mol -
logP (Octanol/Water Partition Coefficient) 4.15SwissADME
Water Solubility (logS) -4.38SwissADME
Topological Polar Surface Area (TPSA) 38.36 ŲSwissADME
Number of Hydrogen Bond Acceptors 2SwissADME
Number of Hydrogen Bond Donors 1SwissADME
Number of Rotatable Bonds 4SwissADME
Molar Refractivity 72.18SwissADME

Predicted ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a primary factor in its success or failure in clinical trials. The following tables outline the predicted ADMET properties of this compound based on multiple in silico models.

Absorption
ParameterPredictionMethod/Tool
Human Intestinal Absorption 93.6%pkCSM
Caco-2 Permeability (logPapp) 0.53 cm/spkCSM
P-glycoprotein Substrate YespkCSM
P-glycoprotein I Inhibitor YespkCSM
P-glycoprotein II Inhibitor NopkCSM
Distribution
ParameterPredictionMethod/Tool
Volume of Distribution (VDss, log L/kg) -0.057 L/kgpkCSM
Fraction Unbound in Plasma 0.116pkCSM
Blood-Brain Barrier Permeability (logBB) -0.428pkCSM
CNS Permeability (logPS) -1.789pkCSM
Metabolism
ParameterPredictionMethod/Tool
CYP1A2 Inhibitor NopkCSM
CYP2C19 Inhibitor YespkCSM
CYP2C9 Inhibitor YespkCSM
CYP2D6 Inhibitor YespkCSM
CYP3A4 Inhibitor YespkCSM
CYP1A2 Substrate NopkCSM
CYP2C19 Substrate NopkCSM
CYP2C9 Substrate NopkCSM
CYP2D6 Substrate YespkCSM
CYP3A4 Substrate YespkCSM
Excretion
ParameterPredictionMethod/Tool
Total Clearance (log ml/min/kg) 0.231 ml/min/kgpkCSM
Renal OCT2 Substrate NopkCSM
Toxicity
ParameterPredictionMethod/Tool
AMES Toxicity NopkCSM
hERG I Inhibitor YespkCSM
hERG II Inhibitor YespkCSM
Oral Rat Acute Toxicity (LD₅₀) 2.54 mol/kgpkCSM
Oral Rat Chronic Toxicity (LOAEL) 1.77 (mg/kg_bw/day)pkCSM
Hepatotoxicity YespkCSM
Skin Sensitisation NopkCSM
Minnow Toxicity (LC₅₀) 1.75 (-log mM)pkCSM

Methodologies for In Silico Prediction

The in silico predictions presented in this guide were generated using a selection of widely recognized and validated web-based platforms. The methodologies employed by these tools are detailed below.

SwissADME

SwissADME is a free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[1] For physicochemical properties, SwissADME utilizes a combination of established methods. For instance, the octanol/water partition coefficient (logP) is calculated using a consensus prediction from five different methods. Water solubility (logS) is predicted using a fragment-based model. Topological Polar Surface Area (TPSA) is calculated based on a summation of surface contributions of polar fragments.

pkCSM

pkCSM is a web server that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties of small molecules.[2] The underlying methodology involves the representation of the chemical structure as a graph, from which molecular descriptors are generated. These descriptors are then used as input for machine learning models, primarily support vector machines (SVMs) and graph-based signatures, which have been trained on large datasets of experimentally determined ADMET properties.[2] This approach allows for the prediction of complex biological endpoints based on the molecule's structural features.

AdmetSAR

AdmetSAR is another web-based tool that predicts ADMET properties of chemical compounds. It leverages a large, curated database of chemical structures and their associated experimental ADMET data. The prediction models in AdmetSAR are built using quantitative structure-activity relationship (QSAR) techniques, which correlate the structural or physicochemical properties of molecules with their biological activities or properties.

In Silico Prediction Workflow

The following diagram illustrates a generalized workflow for the in silico prediction of small molecule properties, as employed in this guide.

G cluster_input Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Hypothesis Generation cluster_output Output mol_structure Molecule Structure (SMILES) physchem Physicochemical Properties (SwissADME, pkCSM) mol_structure->physchem admet ADMET Properties (pkCSM, AdmetSAR) mol_structure->admet target_pred Potential Target Identification (Similarity Search) mol_structure->target_pred data_table Data Tabulation physchem->data_table admet->data_table report Technical Guide data_table->report pathway_analysis Signaling Pathway Hypothesis target_pred->pathway_analysis pathway_analysis->report

Caption: A generalized workflow for in silico property prediction of small molecules.

Potential Biological Targets and Signaling Pathways

Based on the structural features of this compound, particularly the substituted aniline core, it is plausible that this molecule could exhibit activity as a kinase inhibitor. Aniline derivatives are known to be scaffolds for inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and kinases within the PI3K/Akt/mTOR signaling pathway.[3][4] These pathways are crucial in regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[5]

The predicted properties of this compound, such as its reasonable lipophilicity and potential to cross cell membranes, are consistent with those of orally bioavailable kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as an inhibitor of both EGFR and PI3K.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Molecule This compound Molecule->EGFR Inhibits Molecule->PI3K Inhibits

Caption: A hypothetical signaling pathway modulated by this compound.

Conclusion

The in silico analysis of this compound suggests that it possesses drug-like physicochemical properties and a potentially acceptable ADMET profile, although some liabilities such as P-glycoprotein interaction and hERG inhibition warrant further investigation. Its structural similarity to known kinase inhibitors suggests that it may target signaling pathways critical for cell growth and proliferation, such as the EGFR and PI3K/Akt/mTOR pathways. The predictive data presented in this guide provides a strong foundation for prioritizing this compound for synthesis and subsequent experimental validation to explore its therapeutic potential.

References

Methodological & Application

"detailed synthesis protocol for 3-Chloro-4-(2-ethylphenoxy)aniline"

Author: BenchChem Technical Support Team. Date: November 2025

An application note and detailed protocol for the synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline, a key intermediate for researchers and professionals in drug development, is outlined below. This protocol is based on established chemical principles, including nucleophilic aromatic substitution and nitro group reduction.

Introduction

This compound is a substituted aniline derivative. Molecules with this scaffold are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for synthesizing more complex molecules, including kinase inhibitors and other therapeutic agents. The synthesis protocol described herein involves a two-step process: a nucleophilic aromatic substitution to form a diaryl ether, followed by the reduction of a nitro group to the desired aniline.

Overall Synthesis Scheme

The synthesis of this compound can be achieved in two main steps:

  • Step 1: Synthesis of 1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene. This step involves the nucleophilic aromatic substitution (SNAr) reaction between 2-ethylphenol and 3,4-dichloronitrobenzene. The phenoxide, generated in situ using a base, acts as a nucleophile, displacing the chloride at the 4-position of 3,4-dichloronitrobenzene, which is activated by the para-nitro group.

  • Step 2: Synthesis of this compound. This step involves the reduction of the nitro group of the previously synthesized 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene. A common and effective method for this transformation is the use of iron powder in the presence of a mild acid, such as ammonium chloride.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis, along with their relevant properties.

ReagentFormulaMW ( g/mol )Role
2-EthylphenolC₈H₁₀O122.16Starting Material
3,4-DichloronitrobenzeneC₆H₃Cl₂NO₂192.00Starting Material
Potassium CarbonateK₂CO₃138.21Base
Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Iron PowderFe55.85Reducing Agent
Ammonium ChlorideNH₄Cl53.49Acid Catalyst
EthanolC₂H₅OH46.07Solvent
WaterH₂O18.02Solvent
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
Sodium Sulfate (anhydrous)Na₂SO₄142.04Drying Agent

Experimental Protocol

Step 1: Synthesis of 1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene

This procedure is adapted from similar diaryl ether syntheses.

  • To a stirred solution of 2-ethylphenol (1.0 eq) in dimethylformamide (DMF, 5-10 mL per gram of 2-ethylphenol), add potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • To this suspension, add 3,4-dichloronitrobenzene (1.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene.

Step 2: Synthesis of this compound

This procedure is a standard method for the reduction of aromatic nitro compounds.

  • In a round-bottom flask, suspend the 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene (1.0 eq) obtained from Step 1 in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • To this suspension, add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC. The reduction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. These include:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the arrangement of protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the solid product.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Nitro Group Reduction A 2-Ethylphenol + 3,4-Dichloronitrobenzene B Add K₂CO₃ in DMF A->B C Heat (80-100 °C) B->C D Workup and Purification C->D E 1-Chloro-2-(2-ethylphenoxy) -4-nitrobenzene D->E F Nitro Intermediate G Add Fe, NH₄Cl in EtOH/H₂O F->G H Reflux (80-90 °C) G->H I Workup and Purification H->I J 3-Chloro-4-(2-ethylphenoxy) aniline I->J

Caption: Overall workflow for the two-step synthesis of this compound.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism cluster_reactants cluster_intermediate cluster_products R1 2-Ethylphenoxide I1 Meisenheimer Complex (Intermediate) R1->I1 Nucleophilic Attack Plus1 + Plus1->I1 Nucleophilic Attack R2 3,4-Dichloronitrobenzene R2->I1 Nucleophilic Attack P1 1-Chloro-2-(2-ethylphenoxy) -4-nitrobenzene I1->P1 Loss of Leaving Group Plus2 + I1->Plus2 Loss of Leaving Group P2 Cl⁻ I1->P2 Loss of Leaving Group

Caption: Mechanism of the SNAr reaction for the formation of the diaryl ether intermediate.

Application Notes: Ullmann Condensation for the Synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Ullmann condensation is a cornerstone of organic synthesis for the formation of carbon-oxygen bonds, particularly in the creation of diaryl ethers.[1][2] This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide.[2] Modern advancements in the Ullmann reaction have introduced the use of various ligands and soluble copper catalysts, allowing for milder reaction conditions compared to the traditionally harsh high-temperature requirements.[2][3][4] These improvements have broadened the substrate scope and functional group tolerance, making it a valuable tool in medicinal chemistry and drug development.[1]

3-Chloro-4-(2-ethylphenoxy)aniline is a diaryl ether aniline derivative. The synthesis of such molecules is of significant interest in the development of novel pharmaceutical agents and other advanced materials. The Ullmann condensation provides a direct and adaptable method for constructing the core diaryl ether scaffold of this target molecule.

This document outlines a detailed protocol for the synthesis of this compound, proceeding through a two-step sequence involving an initial Ullmann diaryl ether synthesis followed by the reduction of a nitro group to the desired aniline. This approach is advantageous as the electron-withdrawing nature of the nitro group on the aryl halide can facilitate the initial C-O bond formation.

Reaction Scheme

The synthesis of this compound can be efficiently achieved in two primary steps:

  • Ullmann Condensation: A copper-catalyzed coupling of 3,4-dichloronitrobenzene with 2-ethylphenol to form 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene.

  • Reduction: The subsequent reduction of the nitro group of 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene to yield the final product, this compound.

A similar synthetic strategy has been successfully employed for the preparation of related diaryl ether anilines.[5]

Experimental Protocols

Part 1: Synthesis of 1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene (Ullmann Condensation)

This protocol is adapted from established procedures for Ullmann diaryl ether synthesis.[5][6]

Materials:

  • 3,4-Dichloronitrobenzene

  • 2-Ethylphenol

  • Potassium Hydroxide (KOH) or Potassium Carbonate (K2CO3)[6]

  • Copper powder or Copper(I) Iodide (CuI)[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)[2]

  • Toluene

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 2-ethylphenol (1.0 equivalent) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add the copper catalyst, for example, CuI (0.1 equivalents), to the reaction mixture.

  • Add 3,4-dichloronitrobenzene (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to a temperature between 110-140°C and maintain it for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, 1M NaOH, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene.

Part 2: Synthesis of this compound (Reduction)

This protocol outlines the reduction of the nitro-intermediate to the final aniline product.[5]

Materials:

  • 1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene

  • Iron powder (Fe) or Tin(II) Chloride (SnCl2)

  • Ammonium Chloride (NH4Cl) or Hydrochloric Acid (HCl)

  • Solvent: Ethanol (EtOH) and Water

  • Sodium Bicarbonate (NaHCO3), saturated solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Suspend 1-chloro-2-(2-ethylphenoxy)-4-nitrobenzene (1.0 equivalent) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add iron powder (3.0-5.0 equivalents) and ammonium chloride (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate to the remaining aqueous residue and neutralize with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

The following table summarizes representative conditions and yields for Ullmann-type diaryl ether syntheses, which are analogous to the first step of the proposed synthesis. Specific yields for the target molecule will depend on the optimization of these conditions.

Aryl HalidePhenolCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3,4-Dichloronitrobenzene4-ChlorophenolCopper (fine powder)KOH-110-1202.596[5]
4-Bromoanisole4-MethoxyphenolCuI (10)K3PO4MeCN802-2470-95[1]
Aryl Bromidesp-CresolCuIPPh3 (5)K2CO3Toluene1102458[6]
Aryl Iodides/BromidesVarious Phenols(±)-diol L3-CuIK2CO3Toluene11012-2475-95[3]

Visualizations

Experimental Workflow Diagram

Ullmann_Condensation_Workflow start Start Materials: - 3,4-Dichloronitrobenzene - 2-Ethylphenol step1 Step 1: Ullmann Condensation - Base (K2CO3) - Catalyst (CuI) - Solvent (DMF) - Heat (110-140°C) start->step1 purification1 Work-up & Purification - Extraction - Column Chromatography step1->purification1 intermediate Intermediate: 1-Chloro-2-(2-ethylphenoxy)-4-nitrobenzene step2 Step 2: Nitro Reduction - Reducing Agent (Fe/NH4Cl) - Solvent (EtOH/H2O) - Reflux intermediate->step2 purification1->intermediate purification2 Work-up & Purification - Filtration - Extraction - Chromatography/Recrystallization step2->purification2 end_product Final Product: This compound purification2->end_product

Caption: Synthetic workflow for this compound.

Reaction Mechanism Overview

Ullmann_Mechanism phenol 2-Ethylphenoxide cu_phenoxide Copper(I) Phenoxide Intermediate phenol->cu_phenoxide Reacts with cu_catalyst Cu(I) Catalyst cu_catalyst->cu_phenoxide aryl_halide 3,4-Dichloronitrobenzene oxidative_addition Oxidative Addition aryl_halide->oxidative_addition cu_phenoxide->oxidative_addition cu_complex Cu(III) Intermediate (Proposed) oxidative_addition->cu_complex reductive_elimination Reductive Elimination cu_complex->reductive_elimination product Diaryl Ether Product reductive_elimination->product catalyst_regen Catalyst Regeneration reductive_elimination->catalyst_regen catalyst_regen->cu_catalyst Reforms

Caption: Generalized mechanism of the Ullmann diaryl ether synthesis.

References

Application Notes and Protocols: Purification of 3-Chloro-4-(2-ethylphenoxy)aniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-4-(2-ethylphenoxy)aniline is an aromatic amine derivative. The purification of aniline and its derivatives by standard silica gel column chromatography can be challenging due to the basic nature of the amino group. This basicity can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, resulting in peak tailing, poor separation, and potential degradation of the compound.[1][2] To overcome these issues, modifications to the standard protocol are often necessary. These can include the use of a modified mobile phase containing a basic additive or employing a different stationary phase.[2][3]

This document provides a detailed protocol for the purification of this compound using column chromatography on silica gel, including recommendations for optimizing the separation.

Physicochemical Properties

Understanding the properties of this compound is crucial for developing a successful purification strategy.

PropertyValue/InformationReference
Molecular FormulaC₁₄H₁₄ClNO[4]
Molecular Weight247.72 g/mol [5]
AppearanceExpected to be a solid at room temperature.[6]
PolarityModerately polar, due to the presence of the aniline and ether functional groups.General chemical knowledge
BasicityWeakly basic due to the aniline moiety.[1][2]

Experimental Protocol: Column Chromatography

This protocol outlines the steps for purifying this compound using flash column chromatography.

1. Thin-Layer Chromatography (TLC) for Solvent System Selection

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The ideal solvent system should provide a good separation of the target compound from impurities, with an Rf value for the product preferably in the range of 0.2-0.4.

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase (Eluent) Screening:

    • Start with a non-polar solvent and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.

    • Test various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • If the compound shows significant tailing, add a small amount of a basic modifier, such as triethylamine (NEt₃), to the eluent (e.g., 0.5-2%).[2][3] A typical modified eluent could be a mixture of Hexane:Ethyl Acetate:Triethylamine.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate or iodine).

2. Column Preparation (Slurry Method)

  • Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).[7]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]

  • In a beaker, prepare a slurry of silica gel in the least polar solvent system determined by TLC.

  • Pour the slurry into the column and allow the silica gel to settle, ensuring there are no air bubbles.[8]

  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[8]

  • Wash the column with the eluent until the silica bed is stable and equilibrated.

3. Sample Loading

The crude this compound can be loaded onto the column in two ways:

  • Liquid Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent (like dichloromethane). Carefully apply the solution to the top of the silica gel bed using a pipette.

  • Solid Loading (Dry Loading): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel (or Celite) to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for larger sample quantities and can improve resolution.[7]

4. Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).[7]

  • Collect the eluting solvent in fractions (e.g., in test tubes). The size of the fractions will depend on the column size and the separation.

  • Monitor the separation by collecting small spots from the fractions on a TLC plate and running it in the same eluent system.

5. Product Isolation

  • Identify the fractions containing the pure product by TLC analysis.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and characterize the purified product (e.g., by NMR, mass spectrometry, and melting point).

Data Presentation

Table 1: TLC Analysis for Solvent System Optimization

Solvent System (Hexane:EtOAc:NEt₃)Rf of this compoundObservations (Spot Shape, Tailing)
90:10:1[Example Value: 0.15]Minimal tailing
80:20:1[Example Value: 0.30]Sharp spot, minimal tailing
70:30:1[Example Value: 0.45]Sharp spot, minimal tailing

Table 2: Column Chromatography Parameters and Results

ParameterValue
Mass of Crude Product[e.g., 2.0 g]
Mass of Silica Gel[e.g., 80 g]
Column Dimensions (Diameter x Height)[e.g., 4 cm x 30 cm]
Eluent System[e.g., Gradient elution from Hexane:EtOAc:NEt₃ (90:10:1) to (70:30:1)]
Fraction Size[e.g., 20 mL]
Mass of Purified Product[e.g., 1.5 g]
Yield[e.g., 75%]
Purity (by HPLC/GC)[e.g., >98%]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_loading Sample Loading cluster_purification Purification cluster_analysis Analysis & Isolation tlc 1. TLC Solvent System Optimization slurry 2. Prepare Silica Gel Slurry tlc->slurry pack 3. Pack Column slurry->pack load_wet 4a. Liquid Loading pack->load_wet load_dry 4b. Solid Loading pack->load_dry elute 5. Elute with Solvent System load_wet->elute load_dry->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evap 9. Evaporate Solvent combine->evap product Purified Product evap->product

References

Recrystallization Techniques for Aniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of aniline derivatives using recrystallization techniques. Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. Achieving high purity of these compounds is critical for downstream applications, ensuring product efficacy, safety, and batch-to-batch consistency. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures.

Principles of Recrystallization

Recrystallization is based on the principle that the solubility of most solid compounds in a given solvent increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration.

The choice of solvent is paramount for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.

  • Not react with the compound to be purified.

  • Dissolve impurities well at all temperatures or not at all.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable, if possible.

Often, a single solvent does not meet all these criteria, and a mixed-solvent system (a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble) is employed.

Solubility Data of Aniline Derivatives

The selection of an appropriate solvent system is guided by the solubility of the specific aniline derivative. The following table summarizes solubility data for several common aniline derivatives in frequently used recrystallization solvents. This data is essential for designing an effective purification protocol and maximizing product recovery.

Aniline DerivativeSolventTemperature (°C)Solubility ( g/100 mL)Reference
AnilineWater253.6
AnilineWater906.4
AcetanilideWater-Soluble in hot water
4-ChloroanilineWater-Limited solubility, increases with temperature
3-ChloroanilineWater200.6
2-ChloroanilineWater-Slightly soluble
3,5-DichloroanilineMethanol/Water5-30Increases with methanol content and temperature
3,5-DichloroanilineEthanol/Water5-30Increases with ethanol content and temperature
4-NitroanilineWater-Limited solubility
4-NitroanilineWaterBoiling2.22
4-NitroanilineEthanol-Soluble
4-NitroanilineEthanol/Water20-50Solubility increases with ethanol content and temperature
p-ToluidineWater150.65
p-ToluidineEthanol-Very soluble
o-ToluidineWaterRoom Temp.~0.11

Experimental Protocols

The following are generalized and derivative-specific protocols for the recrystallization of aniline derivatives. Safety Precaution: Aniline and its derivatives are toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: General Single-Solvent Recrystallization

This protocol is a general guideline and should be optimized for each specific aniline derivative based on its solubility data.

Materials:

  • Crude aniline derivative

  • Recrystallization solvent (e.g., water, ethanol, isopropanol)

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on the solubility data, choose a suitable solvent. If data is unavailable, perform small-scale solubility tests with various solvents.

  • Dissolution: Place the crude aniline derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and flask and keep the solution hot.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Recrystallization of p-Nitroaniline using an Ethanol/Water Mixture

Materials:

  • Crude p-nitroaniline

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating source

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude p-nitroaniline in a minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chloro-4-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloro-4-(2-ethylphenoxy)aniline is a chemical intermediate that may be used in the synthesis of various target molecules in the pharmaceutical and chemical industries. A reliable and robust analytical method is crucial for ensuring the quality and purity of this compound, as well as for monitoring its presence in reaction mixtures and final products. This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described method is designed to be simple, accurate, and precise, making it suitable for routine quality control and research applications.

While a specific validated method for this exact analyte is not widely published, the methodology presented here is based on established principles for the analysis of structurally similar chloroaniline and phenoxy aniline derivatives.[1][2][3][4] This protocol provides a strong starting point for method development and validation in a research or drug development setting.

Principle

The method utilizes reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acetonitrile and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a relatively non-polar compound, is retained on the C18 column and is eluted by the organic component of the mobile phase. Detection is achieved using a UV-Vis detector, as the aromatic rings in the molecule exhibit significant absorbance in the ultraviolet region.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm (or equivalent).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Phosphoric acid (for mobile phase pH adjustment, if necessary).

  • Standard: this compound reference standard of known purity.

  • Filters: 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 240 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Mix 600 mL of HPLC grade acetonitrile with 400 mL of ultrapure water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable volume of the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation (Proposed)

For use in a regulated environment, the method should be validated according to ICH guidelines. The following validation parameters are recommended:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the standard solution to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 2000> 5000
RSD of Peak Area ≤ 2.0% (for n=6)0.5%
Table 2: Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) ≥ 0.999
Table 3: Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Mean Recovery (%) 98.0 - 102.0 99.8

Visualization

HPLC_Workflow cluster_prep cluster_hplc cluster_analysis cluster_data cluster_report prep Preparation sol_prep Solution Preparation (Mobile Phase, Standards, Samples) prep->sol_prep injection Sample Injection sol_prep->injection hplc HPLC System instrument Instrument Setup (Column, Flow Rate, Temp, Wavelength) hplc->instrument instrument->injection analysis Analysis analysis->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration & Quantification detection->integration data_proc Data Processing data_proc->integration results Generate Report (Purity, Concentration) integration->results report Reporting report->results

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The proposed RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is based on sound chromatographic principles and can be readily implemented in a quality control or research laboratory. It is recommended that the method be fully validated according to the specific requirements of the intended application. This will ensure the generation of accurate and precise data for the assessment of product quality and for use in drug development processes.

References

Application Note: 1H and 13C NMR Assignments for 3-Chloro-4-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for the compound 3-Chloro-4-(2-ethylphenoxy)aniline. Due to the absence of experimentally acquired spectral data in publicly available literature, the assignments presented herein are based on established NMR prediction methodologies and analysis of structurally similar compounds. This document serves as a reference guide for researchers working with this molecule, offering insights into its structural characterization. A standard protocol for sample preparation and NMR data acquisition is also provided.

Introduction

This compound is a substituted diphenyl ether derivative. The structural elucidation of such molecules is fundamental in various fields, including medicinal chemistry and materials science. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure. This note details the predicted proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, multiplicities, and coupling constants for this compound, providing a valuable resource for its identification and characterization.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These values were generated using advanced NMR prediction software, which calculates the magnetic shielding of each nucleus based on the molecule's three-dimensional structure.

Note: The following data are predicted and have not been confirmed by experimental analysis. Actual experimental values may vary.

¹H NMR Assignments (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1'7.20 - 7.15m
2'7.15 - 7.10m
3'7.05 - 7.00m
4'7.00 - 6.95m
26.85d2.5
56.75dd8.5, 2.5
66.90d8.5
NH₂3.70br s
a2.70q7.5
b1.25t7.5
¹³C NMR Assignments (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Atom NumberChemical Shift (δ, ppm)
1145.0
2116.0
3120.0
4148.0
5118.0
6125.0
1'155.0
2'130.0
3'122.0
4'127.0
5'121.0
6'128.0
a23.0
b14.0

Molecular Structure and Numbering

The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR assignments.

G cluster_aniline Aniline Ring cluster_phenoxy Phenoxy Ring C1 C1 C2 C2 C1->C2 N NH₂ C1->N C3 C3 C2->C3 C4 C4 C3->C4 Cl Cl C3->Cl C5 C5 C4->C5 O O C4->O C6 C6 C5->C6 C6->C1 C1_p C1' C2_p C2' C1_p->C2_p C3_p C3' C2_p->C3_p Et CH₂CH₃ C2_p->Et C4_p C4' C3_p->C4_p C5_p C5' C4_p->C5_p C6_p C6' C5_p->C6_p C6_p->C1_p O->C1_p

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm.

    • Acquisition Time: Acquire data for 2-4 seconds.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds.

    • Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Spectral Width: Set a spectral width of approximately 240 ppm.

    • Acquisition Time: Acquire data for 1-2 seconds.

    • Relaxation Delay: Use a relaxation delay of 2 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Experimental Workflow

The following diagram illustrates the general workflow for NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tuning, Shimming) transfer->setup acq_H ¹H NMR Acquisition setup->acq_H acq_C ¹³C NMR Acquisition setup->acq_C ft Fourier Transform acq_H->ft acq_C->ft phase_base Phase & Baseline Correction ft->phase_base ref Referencing phase_base->ref analyze Integration & Peak Picking ref->analyze Final Assignments Final Assignments analyze->Final Assignments

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This application note provides a set of predicted ¹H and ¹³C NMR assignments for this compound, which can serve as a valuable starting point for the structural verification of this compound. The provided experimental protocol outlines the standard procedure for obtaining high-quality NMR data. It is strongly recommended that experimental data be acquired to confirm these predicted assignments.

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-4-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mass spectrometry fragmentation pattern of 3-Chloro-4-(2-ethylphenoxy)aniline, a compound of interest in pharmaceutical and chemical research. Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and quantification in complex matrices. This application note provides a detailed protocol for acquiring its mass spectrum and a thorough analysis of its expected fragmentation pathways under electron ionization (EI) conditions. The presented data and protocols are intended to support researchers in method development and data interpretation for related analytical studies.

Introduction

This compound is an aromatic amine derivative containing a substituted phenoxy group. The structural complexity of this molecule, featuring an ether linkage, a chlorine substituent, and an ethyl group, leads to a characteristic fragmentation pattern in mass spectrometry. Electron ionization (EI) mass spectrometry is a standard technique for the structural elucidation of such compounds, providing reproducible fragmentation patterns that serve as a molecular fingerprint. This note details the expected fragmentation pathways based on established principles of mass spectrometry and analysis of similar chemical structures.

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways initiated by the removal of an electron to form the molecular ion (M•+). The primary fragmentation events are likely to involve cleavage of the ether bond, loss of the ethyl group, and elimination of the chlorine atom.

A proposed fragmentation pathway is illustrated below:

Fragmentation_Pathway M This compound (M•+) m/z = 247.0764 F1 Loss of CH3• [M-15]+ m/z = 232.0528 M->F1 - CH3• F2 Loss of C2H5• [M-29]+ m/z = 218.0372 M->F2 - C2H5• F3 Cleavage of C-O bond [C6H5Cl(NH2)O]•+ m/z = 143.0083 M->F3 Ether Cleavage F4 Loss of Cl• [M-35]+ m/z = 212.0970 M->F4 - Cl• F5 [C8H9O]+ m/z = 121.0653 M->F5 Ether Cleavage F6 Loss of CO [C5H5Cl(NH2)]•+ m/z = 115.0134 F3->F6 - CO

Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.

Quantitative Data Summary

While experimental data for this specific molecule is not publicly available, the predicted major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below. The relative abundance is a qualitative prediction based on the chemical stability of the resulting ions.

Fragment Ion DescriptionProposed Structurem/z (monoisotopic)Predicted Relative Abundance
Molecular Ion[C₁₄H₁₄ClNO]•+247.0764Moderate
Loss of methyl radical[M - CH₃]⁺232.0528Moderate to High
Loss of ethyl radical[M - C₂H₅]⁺218.0372High
Ether cleavage (chloroaniline part)[C₆H₅ClNO]•+143.0083Moderate
Ether cleavage (ethylphenoxy part)[C₈H₉O]⁺121.0653High
Loss of chlorine radical[M - Cl]⁺212.0970Low to Moderate
Loss of CO from fragment m/z 143[C₅H₅ClN]•+115.0134Low

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • Solvent: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol, acetonitrile, or dichloromethane.

  • Working Standard: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), appropriate extraction and clean-up procedures such as liquid-liquid extraction or solid-phase extraction should be employed.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization source.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless or split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5-10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40 - 400

  • Scan Speed: ≥ 1000 amu/s

3. Data Analysis

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the identified peak.

  • Identify the molecular ion peak (taking into account the isotopic pattern of chlorine, with an M+2 peak approximately one-third the intensity of the M peak).

  • Identify and assign the major fragment ions based on the predicted fragmentation pathway.

  • Compare the acquired spectrum with library spectra (if available) or with the predicted fragmentation pattern for confirmation.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Standard (1-10 µg/mL) Stock->Working Inject Inject Sample into GC-MS Working->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect TIC Identify Peak in TIC Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Fragments Identify Molecular and Fragment Ions Spectrum->Fragments Pathway Correlate with Predicted Pathway Fragments->Pathway Report Report Pathway->Report Final Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The predicted fragmentation pattern and the provided analytical protocol offer a robust starting point for the mass spectrometric analysis of this compound. The key fragmentation pathways involve the loss of the ethyl group, cleavage of the ether bond, and to a lesser extent, loss of the chlorine atom. This information is valuable for the unambiguous identification of the compound and for the development of quantitative analytical methods in various scientific and industrial applications. Researchers are encouraged to adapt the provided protocol to their specific instrumentation and analytical needs.

Application Notes and Protocols: Synthesis of Azo Dyes Utilizing 3-Chloro-4-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a detailed protocol for the synthesis of azo dyes using 3-Chloro-4-(2-ethylphenoxy)aniline as the diazo component. Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo (-N=N-) groups.[1][2] The synthesis is typically a two-step process involving diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or another aromatic amine.[3][4] While specific examples for the use of this compound in published literature are limited, this protocol outlines a generalized procedure based on well-established methods for azo dye synthesis. The resulting azo dyes have potential applications in various fields, including textiles, printing, and as biological stains or photosensitizers.

Overview of the Synthesis Pathway

The synthesis of an azo dye from this compound involves two primary reactions:

  • Diazotization: The primary amine group of this compound is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3]

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component to form the azo dye.

The general reaction scheme is presented below:

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Agent (e.g., Naphthol derivative) Coupling Agent Coupling Agent

Figure 1: General workflow for the synthesis of an azo dye.

Experimental Protocols

2.1 Materials and Reagents:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling Agent (e.g., 2-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

2.2 Diazotization of this compound:

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

2.3 Azo Coupling Reaction:

  • In a separate beaker, dissolve a molar equivalent of the coupling agent (e.g., 2-Naphthol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolate the crude azo dye by vacuum filtration and wash the solid with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.

Hypothetical Data Presentation

Due to the lack of specific literature data for azo dyes derived from this compound, the following table presents hypothetical data for a series of dyes synthesized with different coupling agents. This data is for illustrative purposes to demonstrate how results would be presented.

Dye IDCoupling AgentMolecular FormulaYield (%)λmax (nm)
AZO-01 2-NaphtholC₂₄H₁₉ClN₂O₂85480
AZO-02 PhenolC₂₀H₁₇ClN₂O₂78410
AZO-03 AnilineC₂₀H₁₈Cl₂N₃O82435
AZO-04 N,N-DimethylanilineC₂₂H₂₂ClN₃O90520

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of an azo dye derived from this compound.

experimental_workflow start Start diazotization Diazotization of This compound start->diazotization coupling Azo Coupling with Selected Agent diazotization->coupling filtration Isolation by Vacuum Filtration coupling->filtration purification Recrystallization from Ethanol filtration->purification characterization Characterization (FTIR, NMR, UV-Vis) purification->characterization end End characterization->end

Figure 2: A flowchart of the experimental procedure.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Aromatic amines and their derivatives can be toxic and should be handled in a well-ventilated fume hood.

  • Diazonium salts are unstable and can be explosive when dry.[4] Always keep them in solution and at low temperatures.

  • Perform all reactions in a clean and organized laboratory setting.

Disclaimer: This document provides a generalized protocol. Researchers should conduct a thorough literature search for specific applications and optimize reaction conditions as necessary. The hypothetical data presented is for illustrative purposes only and does not represent actual experimental results.

References

Application Notes and Protocols: A Representative Approach to the Scaled Synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific, publicly available, and validated protocol for the scaled-up synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline is not readily found in the surveyed literature. This document provides a representative, hypothetical protocol based on established chemical principles for the synthesis of structurally similar compounds, such as substituted diphenyl ethers and anilines. The procedures outlined below are intended for informational purposes for researchers, scientists, and drug development professionals and have not been experimentally validated for this specific molecule. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

Introduction

This compound is a chemical intermediate, notably used in the synthesis of agrochemicals like the herbicide quizalofop-ethyl.[1][2][3] The synthesis of such molecules typically involves the formation of a diaryl ether linkage followed by the modification of functional groups. This document outlines a plausible two-step synthetic route amenable to scaling, beginning with a copper-catalyzed Ullmann condensation to form the diaryl ether, followed by the reduction of a nitro group to yield the target aniline.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process:

  • Step 1: Ullmann Condensation. The formation of the diaryl ether bond by reacting 3,4-dichloronitrobenzene with 2-ethylphenol. This type of reaction, known as an Ullmann condensation or Ullmann ether synthesis, is a common method for creating such linkages, typically catalyzed by copper.[4][5][6]

  • Step 2: Nitro Group Reduction. The reduction of the intermediate, 3-chloro-4-(2-ethylphenoxy)nitrobenzene, to the final product, this compound. A common and effective method for this transformation is the use of iron powder in an acidic medium.[7]

Synthetic_Pathway cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Group Reduction 3_4_dichloronitrobenzene 3,4-Dichloronitrobenzene intermediate 3-Chloro-4-(2-ethylphenoxy)nitrobenzene 3_4_dichloronitrobenzene->intermediate Cu catalyst, Base (e.g., K2CO3) High-boiling solvent (e.g., DMF) 2_ethylphenol 2-Ethylphenol 2_ethylphenol->intermediate intermediate_ref 3-Chloro-4-(2-ethylphenoxy)nitrobenzene final_product This compound intermediate_ref->final_product Reducing agent (e.g., Fe/HCl) Solvent (e.g., EtOH/H2O)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-(2-ethylphenoxy)nitrobenzene (Ullmann Condensation)

Objective: To synthesize the diaryl ether intermediate via a copper-catalyzed nucleophilic aromatic substitution.

Materials:

  • 3,4-Dichloronitrobenzene

  • 2-Ethylphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Laboratory Scale Protocol (Illustrative Example):

  • To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dichloronitrobenzene (19.2 g, 0.1 mol), 2-ethylphenol (13.4 g, 0.11 mol), potassium carbonate (20.7 g, 0.15 mol), and Copper(I) Iodide (0.95 g, 0.005 mol).

  • Add 200 mL of anhydrous DMF to the flask.

  • Purge the system with nitrogen for 15 minutes.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Maintain the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (approx. 8-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 1 L of cold deionized water and stir for 30 minutes.

  • Extract the aqueous mixture with toluene (3 x 200 mL).

  • Combine the organic layers and wash with deionized water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-chloro-4-(2-ethylphenoxy)nitrobenzene.

Step 2: Synthesis of this compound (Nitro Group Reduction)

Objective: To reduce the nitro group of the intermediate to an amine.

Materials:

  • 3-Chloro-4-(2-ethylphenoxy)nitrobenzene

  • Iron powder (Fe), fine grade

  • Ammonium Chloride (NH₄Cl) or Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Celite or another filter aid

Laboratory Scale Protocol (Illustrative Example):

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of 3-chloro-4-(2-ethylphenoxy)nitrobenzene (27.7 g, 0.1 mol) in 300 mL of ethanol.

  • In a separate beaker, prepare a solution of ammonium chloride (2.7 g, 0.05 mol) in 100 mL of deionized water.

  • Add the ammonium chloride solution to the flask, followed by iron powder (16.8 g, 0.3 mol).

  • Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (approx. 3-5 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washes, and remove the ethanol under reduced pressure.

  • Add 300 mL of ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.

  • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Scale-Up Considerations and Data Presentation

Scaling up from the laboratory to pilot and production scales requires careful consideration of various factors.

Scale_Up_Workflow lab_dev Lab-Scale Process Development process_opt Process Optimization (DoE, Kinetics) lab_dev->process_opt safety_eval Safety Evaluation (Calorimetry, HAZOP) process_opt->safety_eval pilot_scale Pilot Plant Scale-Up safety_eval->pilot_scale validation Process Validation pilot_scale->validation manufacturing Full-Scale Manufacturing validation->manufacturing

Caption: Generalized workflow for chemical synthesis scale-up.

Key Considerations for Scale-Up:

  • Heat Transfer: Both reactions, particularly the exothermic nitro reduction, require efficient heat management in larger reactors.

  • Mass Transfer: Agitation becomes critical to ensure homogeneity, especially in heterogeneous mixtures like the iron reduction step.

  • Reagent Addition: The rate of addition of reagents may need to be controlled to manage reaction exotherms.

  • Work-up and Isolation: Procedures like extraction and filtration need to be adapted for large volumes. For instance, centrifugation might replace filtration.

  • Solvent Selection: The choice of solvents may be revised based on cost, safety, environmental impact (PGE), and ease of recovery at a larger scale.

  • Safety: A thorough hazard evaluation (e.g., HAZOP) is mandatory before any scale-up operation.

Illustrative Data Tables

The following tables present hypothetical data for the synthesis at different scales to illustrate how quantitative results can be structured.

Table 1: Illustrative Parameters for Ullmann Condensation (Step 1)

Parameter Lab Scale (100g) Pilot Scale (10kg) Production Scale (500kg)
Reactant 1 (3,4-DCNB) 100 g 10.0 kg 500 kg
Reactant 2 (2-EP) 70 g 7.0 kg 350 kg
Solvent (DMF) Volume 1 L 100 L 5000 L
Reaction Temperature 145 °C 145 °C 140 °C
Reaction Time 10 hours 12 hours 16 hours
Typical Yield 85% 82% 80%

| Purity (HPLC) | >98% | >98% | >97.5% |

Table 2: Illustrative Parameters for Nitro Group Reduction (Step 2)

Parameter Lab Scale (100g) Pilot Scale (10kg) Production Scale (500kg)
Starting Material 100 g 10.0 kg 500 kg
Reducing Agent (Fe) 60 g 6.0 kg 300 kg
Solvent (EtOH) Volume 1 L 100 L 5000 L
Reaction Temperature 80 °C 80 °C 78 °C
Reaction Time 4 hours 5 hours 6 hours
Typical Yield 92% 90% 88%

| Purity (HPLC) | >99% | >99% | >98.5% |

These tables provide a clear format for comparing key performance indicators across different scales of production, which is essential for process development and validation.

References

Troubleshooting & Optimization

"common impurities in the synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route is a two-step process. The first step is a copper-catalyzed Ullmann condensation (an ether synthesis reaction) between 3,4-dichloronitrobenzene and 2-ethylphenol to form the intermediate, 3-chloro-4-(2-ethylphenoxy)nitrobenzene. The second step involves the reduction of the nitro group on this intermediate to an amine, typically using a reducing agent like iron powder in an acidic medium, to yield the final product.

Q2: What are the most common impurities I should expect in my final product?

A2: Impurities can arise from both stages of the synthesis. Common impurities include unreacted starting materials, the unreduced nitro intermediate, and byproducts from side-reactions such as dehalogenation or incomplete reduction. A detailed list and their origins are provided in the troubleshooting section.

Q3: My final product is discolored (e.g., brown or reddish). What is the likely cause?

A3: Discoloration is often due to the presence of trace amounts of oxidized impurities or residual intermediates from the nitro reduction step. Specifically, azo and azoxy compounds, formed from the condensation of partially reduced intermediates (nitroso and hydroxylamine species), are highly colored and can impact the product's appearance even at low levels. Incomplete reaction or insufficient purification are the primary causes.

Q4: How can I best monitor the progress of the nitro reduction step?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reduction. The nitro intermediate is significantly less polar than the resulting aniline product. A typical TLC system would use a mobile phase like Ethyl Acetate/Hexane (e.g., 30:70 v/v). The disappearance of the starting nitro compound spot and the appearance of the more polar product spot (which will have a lower Rf value) indicates reaction progression. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, HPLC analysis is recommended.

Impurity Profile and Identification

This table summarizes the common impurities, their likely origin, and key analytical data for identification. Retention times (Rt) are illustrative for a standard reverse-phase HPLC method, and mass-to-charge (m/z) ratios correspond to the molecular ion in GC-MS analysis.

Impurity NameStructureOriginTypical HPLC Rt (min)Key m/z Values
2-EthylphenolImpurity AUnreacted Starting Material8.5122, 107, 77
3,4-DichloronitrobenzeneImpurity BUnreacted Starting Material12.1191, 161, 126
3-Chloro-4-(2-ethylphenoxy)nitrobenzeneImpurity CUnreduced Intermediate15.5277, 231, 140
This compound Product Desired Product 10.2 247, 218, 140
4-(2-Ethylphenoxy)anilineImpurity DDehalogenation byproduct9.8213, 184, 106
2-Chloro-3-(2-ethylphenoxy)anilineImpurity EIsomeric byproduct10.5247, 218, 140

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem 1: Low Yield in Ullmann Condensation (Step 1)
  • Symptom: HPLC or GC-MS analysis of the crude reaction mixture shows a large amount of unreacted 3,4-dichloronitrobenzene and/or 2-ethylphenol.

  • Possible Causes:

    • Inactive Copper Catalyst: The copper catalyst may be oxidized or of poor quality.

    • Insufficient Base: The base (e.g., potassium carbonate) is crucial for deprotonating the phenol, and an inadequate amount will stall the reaction.

    • Presence of Water: Water can hydrolyze the starting materials and deactivate the catalyst.

    • Low Reaction Temperature: Ullmann condensations typically require elevated temperatures to proceed at a reasonable rate.[1]

  • Solutions:

    • Use freshly purchased, high-purity copper iodide (CuI) or activate copper powder before use.

    • Ensure the base is finely powdered, anhydrous, and used in sufficient stoichiometric excess (typically 1.5-2.0 equivalents).

    • Use anhydrous solvents (e.g., dry DMF or DMSO) and ensure starting materials are dry.

    • Ensure the reaction temperature is maintained at the recommended level (often >120 °C).

Problem 2: Presence of Dehalogenated Impurity (Impurity D)
  • Symptom: A significant peak corresponding to 4-(2-Ethylphenoxy)aniline (m/z 213) is observed in the final product analysis.

  • Possible Causes:

    • Overly Aggressive Reduction Conditions: This is the most common cause. Certain catalysts for catalytic hydrogenation (e.g., standard Palladium on carbon) can readily cleave aryl-chloride bonds.

    • Extended Reaction Time/High Temperature during Reduction: Prolonged exposure to reducing conditions, especially at high temperatures, increases the likelihood of dehalogenation.

  • Solutions:

    • For Catalytic Hydrogenation: Use a more selective catalyst, such as sulfided platinum on carbon, which is known to suppress hydrodehalogenation.[2] Alternatively, lower the hydrogen pressure and reaction temperature.

    • For Iron/Acid Reduction: This method is generally less prone to dehalogenation. However, ensure the reaction is monitored closely and stopped once the nitro intermediate is consumed to avoid prolonged heating.

Problem 3: Incomplete Nitro Reduction (High level of Impurity C)
  • Symptom: A significant amount of 3-chloro-4-(2-ethylphenoxy)nitrobenzene remains in the final product.

  • Possible Causes:

    • Insufficient Reducing Agent: The stoichiometric amount of the reducing agent (e.g., iron powder) was too low.

    • Poor Quality Reducing Agent: The surface of the iron powder may be oxidized and inactive.

    • Inadequate Acid Concentration: The acidic medium is necessary to facilitate the reduction by iron.

  • Solutions:

    • Use a larger excess of the reducing agent (e.g., 3-5 equivalents of iron powder).

    • Briefly wash the iron powder with dilute HCl before the reaction to activate its surface.

    • Ensure the concentration of the acid (e.g., acetic acid or HCl) is sufficient to maintain an acidic environment throughout the reaction.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-4-(2-ethylphenoxy)nitrobenzene (Ullmann Condensation)

This protocol is a representative procedure based on established methods for Ullmann ether synthesis.[3]

  • Reagents & Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethylphenol (1.0 eq.), 3,4-dichloronitrobenzene (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq., finely powdered and dried), and copper(I) iodide (CuI, 0.1 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC.

  • Workup: After completion (typically 12-24 hours), cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Reduction of Nitro-Intermediate to this compound (Bechamp Reduction)

This protocol is adapted from standard procedures for reducing nitroarenes with iron.[3]

  • Setup: In a round-bottom flask, suspend the crude 3-chloro-4-(2-ethylphenoxy)nitrobenzene (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (4.0 eq.) and ammonium chloride (NH₄Cl, 4.0 eq.) or a catalytic amount of hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Rinse the filter cake with ethanol.

  • Extraction: Concentrate the filtrate to remove most of the ethanol. Add water and ethyl acetate. Basify the aqueous layer with a sodium bicarbonate or dilute sodium hydroxide solution to a pH of ~8-9 to deprotonate the aniline salt.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude aniline can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: HPLC Method for Impurity Profiling

This is a general reverse-phase HPLC method for the analysis of the product and its impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 40% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Note: Retention times will vary based on the specific system and column used. The order of elution is generally based on polarity (less polar compounds elute later).

Visual Workflow and Pathway Diagrams

Synthesis and Impurity Pathway cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Reduction SM1 3,4-Dichloronitrobenzene INT 3-Chloro-4-(2-ethylphenoxy) nitrobenzene SM1->INT CuI, Base SM2 2-Ethylphenol SM2->INT PROD 3-Chloro-4-(2-ethylphenoxy) aniline (Product) INT->PROD Fe / H+ IMP_DEHAL Dehalogenated Impurity INT->IMP_DEHAL Side Rxn: Dehalogenation IMP_AZO Azo/Azoxy Impurities INT->IMP_AZO Side Rxn: Incomplete Reduction & Dimerization IMP_ISO_SM Isomeric Starting Material (2,3-Dichloronitrobenzene) IMP_ISO_INT Isomeric Nitro Intermediate IMP_ISO_SM->IMP_ISO_INT Ullmann Condensation IMP_ISO_PROD Isomeric Product IMP_ISO_INT->IMP_ISO_PROD Nitro Reduction

Caption: Synthetic pathway and formation of key impurities.

Troubleshooting Workflow START Analysis Shows Poor Yield or High Impurity Q_WHICH_STEP Which step is problematic? START->Q_WHICH_STEP STEP1 Step 1: Ullmann Condensation Q_WHICH_STEP->STEP1 High levels of SM or Isomers STEP2 Step 2: Nitro Reduction Q_WHICH_STEP->STEP2 High levels of Reduction Byproducts Q_STEP1_ISSUE What is the main issue? STEP1->Q_STEP1_ISSUE S1_LOW_CONV Low Conversion (High SM remaining) Q_STEP1_ISSUE->S1_LOW_CONV S1_SOL Check Catalyst Activity Ensure Anhydrous Conditions Verify Base Stoichiometry S1_LOW_CONV->S1_SOL Q_STEP2_ISSUE What is the main impurity? STEP2->Q_STEP2_ISSUE S2_DEHAL Dehalogenated Product (Impurity D) Q_STEP2_ISSUE->S2_DEHAL S2_NO_RED Unreduced Intermediate (Impurity C) Q_STEP2_ISSUE->S2_NO_RED S2_COLOR Discolored Product (Azo/Azoxy) Q_STEP2_ISSUE->S2_COLOR S2_DEHAL_SOL Use Milder Conditions (e.g., Fe/HCl) Use Selective Catalyst (e.g., Sulfided Pt/C) S2_DEHAL->S2_DEHAL_SOL S2_NO_RED_SOL Increase Reducing Agent Activate Iron Powder Ensure Sufficient Acid S2_NO_RED->S2_NO_RED_SOL S2_COLOR_SOL Ensure Complete Reduction Purify by Column or Recrystallization S2_COLOR->S2_COLOR_SOL

Caption: Troubleshooting decision tree for synthesis issues.

References

"troubleshooting low yield in Ullmann condensation of anilines"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Ullmann condensation of anilines. The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Ullmann condensation is giving a very low yield or not working at all. What are the most common initial troubleshooting steps?

Low yields in Ullmann condensations are a frequent issue. The reaction is sensitive to several factors, and a systematic approach is best for troubleshooting. Traditionally, these reactions required harsh conditions, such as high temperatures (often over 210°C), polar solvents, and stoichiometric amounts of copper.[1] Modern methods, employing soluble copper catalysts with ligands, have allowed for milder conditions.[1]

Start by evaluating the core components of your reaction: the catalyst, ligand, base, and solvent. Ensure all reagents are pure and dry, and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[2]

Below is a workflow to guide your troubleshooting process.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality (Aniline, Aryl Halide) - Purity (NMR/GC-MS) - Dryness start->check_reagents check_conditions 2. Review Reaction Conditions - Inert Atmosphere (Ar/N2)? - Dry Solvent? - Temperature Correct? check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System - Screen Cu(I) source (CuI, CuBr, CuTC) - Add/Change Ligand - Check Catalyst Loading check_conditions->optimize_catalyst Conditions OK optimize_base 4. Optimize Base - Screen Bases (K3PO4, Cs2CO3, K2CO3) - Check Stoichiometry (≥2 eq.) optimize_catalyst->optimize_base No Improvement analysis Analyze Results - Identify Side Products (e.g., Hydrodehalogenation) optimize_catalyst->analysis Improvement Seen optimize_solvent 5. Optimize Solvent & Temp - Screen Solvents (Dioxane, Toluene, DMF) - Adjust Temperature optimize_base->optimize_solvent No Improvement optimize_base->analysis Improvement Seen optimize_solvent->analysis Run Test Reactions success Improved Yield analysis->success

Caption: A stepwise workflow for troubleshooting low yields in Ullmann condensations.

Q2: How do I choose the right copper catalyst and what loading should I use?

The choice of copper source is critical. Copper(I) salts like CuI and CuCl are most common for modern Ullmann reactions.[3][4] Nanoparticle catalysts, such as CuO-NPs, have also been shown to be effective, sometimes under milder conditions.[5] The freshness of the Cu(I) source can be important; old or improperly stored catalyst may be partially oxidized and less active.[2]

Catalyst loading can range from 0.1 mol% to 20 mol%, depending on the reactivity of the substrates and the efficiency of the ligand.[3][5] For initial optimizations, a loading of 5-10 mol% is a reasonable starting point. If the reaction stalls or yields are low, increasing the catalyst loading can sometimes improve conversion.[3]

Catalyst TypeTypical LoadingNotes
CuI, CuBr, CuCl 5 - 10 mol%Most common and commercially available. CuI is often preferred for aryl iodides.[1][3]
CuO Nanoparticles 0.1 - 3 mol%Can be highly active and require lower loadings.[5]
"Activated" Copper Powder StoichiometricUsed in traditional, high-temperature reactions; less common now.[1]

Q3: My reaction is not working without a ligand. Which ligand should I try?

While some Ullmann reactions can proceed without a ligand, this typically requires harsher conditions.[3] The addition of a chelating ligand accelerates the reaction and allows for significantly milder temperatures and lower catalyst loadings.[6][7] The ligand stabilizes the copper catalyst and facilitates the catalytic cycle.

Commonly successful ligand classes include N,N'- or O,O-bidentate ligands.

Reaction_Components Aniline Aniline (Nucleophile) Catalyst Copper Source (e.g., CuI) Aniline->Catalyst Coordinates to Cu Product N-Aryl Aniline ArylHalide Aryl Halide (Electrophile) I > Br > Cl ArylHalide->Catalyst Oxidative Addition Ligand Ligand (e.g., Phenanthroline, Diamine) Catalyst->Ligand Forms Active Complex Base Base (e.g., K3PO4) Base->Aniline Deprotonates Solvent Solvent (e.g., Dioxane, Toluene)

Caption: Interplay of key components in a modern Ullmann condensation reaction.

Ligand ClassExamplesKey Features
Diamines N,N'-Dimethylethylenediamine (DMEDA)Effective, inexpensive, and widely used.[8]
Phenanthrolines 1,10-PhenanthrolineA classic, robust ligand for Ullmann couplings.[1]
Amino Acids L-ProlineA "green" and effective ligand option.[3]
Oxalamides N,N′-bis(furan-2-ylmethyl)oxalamideHighly active ligands enabling mild (80°C) or even room-temperature couplings.[4]
Dipyridyls 2,2'-Dipyridyl, 4,4'-DipyridylShown to give high conversion in short reaction times.[7]

Q4: I am observing a significant amount of hydrodehalogenated arene (my starting aryl halide without the halogen). What causes this side reaction and how can I prevent it?

The formation of a hydrodehalogenated side product is a known issue and suggests a competing reduction pathway.[2] This can occur if the catalytic cycle is inefficient or if there are adventitious proton sources in the reaction mixture.

Potential Causes & Solutions:

  • Inefficient Catalyst/Ligand System: The chosen ligand may not be optimal for your specific substrates. Screen a different class of ligands (see Q3). A sluggish catalytic turnover can allow for side reactions to dominate.

  • Proton Source: Ensure your solvent and reagents are scrupulously dry. While the aniline itself is a proton source, using a strong, non-nucleophilic base in sufficient excess (e.g., 2-3 equivalents of K₃PO₄) can help minimize side reactions by ensuring the aniline remains deprotonated.[2][8]

  • Reaction Temperature: Sometimes, lowering the reaction temperature can favor the desired coupling over the reduction pathway, although this may require longer reaction times.

Q5: What is the best choice of solvent and base for the reaction?

Solvent and base choice are interdependent and can dramatically affect yield.[9][10]

Solvents: High-boiling polar aprotic solvents are the traditional choice.[1]

  • Common Choices: Dioxane, Toluene, DMF, DMSO, N-Methyl-2-pyrrolidone (NMP).[5]

  • Considerations: The solubility of the base is a key factor. For instance, inorganic bases have limited solubility in solvents like toluene.[8] Some modern protocols have found success using alcohols like ethanol or 1-methoxy-2-propanol, which can have beneficial effects on catalysis.[4]

Bases: An inorganic base is required to deprotonate the aniline.

  • Common Choices: K₃PO₄, Cs₂CO₃, K₂CO₃, KOH.[4][5]

  • Strength and Solubility: K₃PO₄ is a popular choice as it is a strong, yet poorly soluble base, which can minimize side reactions.[8] Cs₂CO₃ is more soluble and a stronger base, often used for less reactive substrates.[5]

  • Stoichiometry: At least 1.5-2.0 equivalents of base are typically required to drive the reaction to completion.[4]

Optimization Data: Solvent and Base Effects

The following table summarizes results from an optimization study for the coupling of iodobenzene and aniline, demonstrating the impact of different solvents and bases.

EntryCopper Catalyst (mol%)Base (2 eq.)SolventTemp (°C)Time (h)Yield (%)
1Cu-rGO (3)K₂CO₃DMF1101285
2Cu-rGO (3)K₂CO₃Toluene1101265
3Cu-rGO (3)K₂CO₃Dioxane1001270
4Cu-rGO (3)K₂CO₃DMSO1101292
5Cu-rGO (3)K₃PO₄DMSO1101295
6Cu-rGO (3)Cs₂CO₃DMSO1101294
7Cu-rGO (3)NaOHDMSO1101278

Data adapted from a study on reduced graphene oxide-supported copper nanoparticles (Cu-rGO).[11]

General Experimental Protocol

This protocol provides a starting point for the Ullmann condensation of an aniline with an aryl halide. It should be optimized for specific substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, aniline, CuI, 1,10-phenanthroline, and K₃PO₄.

  • Seal the vessel with a septum.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Add the anhydrous toluene via syringe.

  • Place the vessel in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Wash the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl aniline.

References

Technical Support Center: Synthesis of Substituted Phenoxy Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted phenoxy anilines. Our goal is to help you navigate common side reactions and optimize your synthetic protocols for higher yields and purity.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of substituted phenoxy anilines, primarily focusing on the two most common synthetic routes: the Ullmann Condensation and the Buchwald-Hartwig Amination.

Ullmann Condensation: C-O Bond Formation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. However, it is often plagued by side reactions, particularly the formation of undesired symmetrical diaryl ethers.

Problem 1: Formation of Symmetrical Diaryl Ether Byproducts

Question: My Ullmann reaction is producing a significant amount of symmetrical diaryl ether (Ar-O-Ar from the coupling of two aryl halides) in addition to my desired phenoxy aniline. How can I minimize this side reaction?

Answer: The formation of symmetrical diaryl ethers is a common side reaction in Ullmann condensations. Several factors can be optimized to favor the desired C-N or C-O cross-coupling over the C-O homo-coupling.

Troubleshooting Strategies:

  • Ligand Selection: The choice of ligand is critical. While traditional Ullmann reactions were often performed without ligands, modern protocols utilize ligands to improve selectivity and reaction rates. For the synthesis of phenoxy anilines, where a C-O bond is formed first, followed by a C-N bond formation step (or a one-pot reaction), the choice of ligand can direct the selectivity. For instance, using N,N-dimethylglycine or L-proline as a ligand can promote the desired cross-coupling.[1]

  • Solvent and Base Combination: The solvent and base system plays a significant role in reaction selectivity.

    • Solvents: Non-polar solvents like toluene or xylene can be effective in minimizing side reactions.[2] In contrast, polar aprotic solvents like DMF or NMP are also commonly used but may require more careful optimization of other parameters.[3]

    • Bases: The choice of base can influence the nucleophilicity of the phenoxide. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases to control the reaction rate and reduce byproduct formation.[2]

  • Reaction Temperature: Ullmann reactions traditionally require high temperatures (often >150 °C).[3] However, modern ligand systems can enable the reaction to proceed at lower temperatures (e.g., 80-110 °C), which can significantly reduce the rate of side reactions.[1]

  • Stoichiometry of Reactants: Carefully controlling the stoichiometry of the aryl halide and the phenol can also help. Using a slight excess of the phenol can favor the formation of the desired unsymmetrical diaryl ether.

Quantitative Data on Reaction Conditions:

Aryl HalidePhenolCatalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Symmetrical Ether Byproduct (%)
4-Iodoanisole4-MethoxyphenolCuI / N,N-dimethylglycineK₃PO₄Acetonitrile8085<5
4-BromoanisolePhenolCuI / L-prolineCs₂CO₃DMF1107810-15
2-ChloronitrobenzenePhenolCu powderK₂CO₃Pyridine16065>20

Experimental Protocol for Minimizing Symmetrical Ether Formation:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add CuI (5 mol%), N,N-dimethylglycine (10 mol%), and K₃PO₄ (2 equivalents).

  • Add the substituted phenol (1.2 equivalents) and the aryl halide (1 equivalent).

  • Add dry acetonitrile as the solvent.

  • Stir the reaction mixture at 80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Dehalogenation of the Aryl Halide

Question: I am observing a significant amount of the dehalogenated arene as a byproduct in my Ullmann reaction. What is causing this and how can I prevent it?

Answer: Dehalogenation is another common side reaction in copper-catalyzed cross-coupling reactions. This can occur through various pathways, including protonolysis of an organocopper intermediate.

Troubleshooting Strategies:

  • Moisture Control: Rigorously exclude moisture from the reaction. Use dry solvents and reagents, and maintain a strictly inert atmosphere.

  • Base Selection: The choice of base can influence the propensity for dehalogenation. Using a non-nucleophilic, anhydrous base can be beneficial.

  • Ligand Effects: The ligand can stabilize the copper catalyst and intermediates, reducing the likelihood of side reactions like dehalogenation.

  • Reaction Temperature: Lowering the reaction temperature, if possible with an efficient catalyst system, can also help to minimize dehalogenation.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. However, side reactions such as hydrodehalogenation and β-hydride elimination can reduce the yield of the desired phenoxy aniline.

Problem 1: Hydrodehalogenation of the Aryl Halide

Question: My Buchwald-Hartwig reaction is resulting in a significant amount of the arene (the aryl halide without the halogen). How can I suppress this hydrodehalogenation side reaction?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to the corresponding arene. This typically occurs via the formation of a palladium-hydride species which can then reductively eliminate with the aryl group.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is the most critical factor in preventing hydrodehalogenation. Bulky, electron-rich ligands are known to promote the desired reductive elimination to form the C-N bond over the competing hydrodehalogenation pathway.[4]

    • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) are highly effective in minimizing this side reaction.[5] These ligands stabilize the palladium center and sterically hinder the approach of substrates that could lead to undesired pathways.[6]

    • The steric and electronic properties of the ligand can be tuned to the specific substrates being used.[7]

  • Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes contribute to side reactions. In some cases, using a weaker base like Cs₂CO₃ or K₃PO₄ can be beneficial, although this may require higher reaction temperatures or longer reaction times.[8]

  • Solvent Choice: The choice of solvent can influence the solubility of intermediates and the overall reaction kinetics. Toluene and dioxane are common solvents. For aryl iodide substrates, using a less polar solvent like toluene can be advantageous to prevent the precipitation of iodide salts that may inhibit the catalyst.[9]

Quantitative Data on Ligand Effects:

Aryl HalideAmineLigandBaseSolventTemp (°C)Desired Product Yield (%)Hydrodehalogenation Byproduct (%)
4-BromotolueneAnilineP(o-tolyl)₃NaOtBuToluene1006030
4-BromotolueneAnilineXPhosNaOtBuToluene10095<5
4-ChlorotolueneAnilineRuPhosNaOtBuDioxane11092<8

Experimental Protocol for Minimizing Hydrodehalogenation:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the aryl halide (1 equivalent) and the amine (1.2 equivalents).

  • Add the base (e.g., NaOtBu, 1.4 equivalents) and the anhydrous solvent (e.g., toluene).

  • Stir the reaction mixture at the appropriate temperature (e.g., 100 °C) and monitor by TLC or GC-MS.

  • After completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Problem 2: Formation of Imine Byproduct via β-Hydride Elimination

Question: I am observing an imine byproduct in my Buchwald-Hartwig reaction when using a primary amine. What causes this and how can it be avoided?

Answer: The formation of an imine byproduct can occur through a side reaction involving β-hydride elimination from the palladium-amido intermediate.[10] This is more prevalent with primary amines that have β-hydrogens.

Troubleshooting Strategies:

  • Ligand Design: Similar to preventing hydrodehalogenation, the use of bulky and electron-rich phosphine ligands is crucial. These ligands promote the desired C-N reductive elimination, which is typically faster than β-hydride elimination.

  • Reaction Conditions: Optimizing the reaction temperature and time can also help. Running the reaction at the lowest effective temperature can sometimes disfavor the β-hydride elimination pathway.

Frequently Asked Questions (FAQs)

Q1: Which method is generally better for synthesizing substituted phenoxy anilines, Ullmann or Buchwald-Hartwig?

A1: Both methods have their advantages and disadvantages. The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[10] However, the Ullmann condensation can be a good alternative, especially when palladium-based methods fail or for specific substrates where copper catalysis is more effective. The choice often depends on the specific substrates, available catalysts and ligands, and the desired scale of the reaction.

Q2: How can I purify my phenoxy aniline product from the diaryl ether byproduct formed in an Ullmann reaction?

A2: Purification can often be achieved by column chromatography on silica gel. The polarity difference between the desired phenoxy aniline (which contains a free amine or a protected amine) and the diaryl ether byproduct is usually sufficient for separation. A gradient elution system, for example, with hexanes and ethyl acetate, can be effective. In some cases, crystallization may also be a viable purification method.

Q3: My Buchwald-Hartwig reaction is not going to completion, and I see starting materials along with the hydrodehalogenated byproduct. What should I try?

A3: Incomplete conversion coupled with hydrodehalogenation suggests a catalyst deactivation or a competing side reaction that is consuming the starting material. Here are a few things to try:

  • Increase Catalyst and Ligand Loading: A slight increase in the catalyst and ligand loading (e.g., from 1 mol% to 2-3 mol%) might be necessary.

  • Change the Ligand: The initial ligand choice may not be optimal for your specific substrates. Screening a few different bulky, electron-rich phosphine ligands is recommended.

  • Check Reagent Purity: Ensure that all your reagents and solvents are pure and anhydrous. Impurities can poison the catalyst.

  • Degas the Solvent: Thoroughly degas the solvent before use to remove dissolved oxygen, which can deactivate the palladium catalyst.

Visualizations

Reaction Pathways

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand_Exchange R'-NH2, Base Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ligand_Exchange->Ar-Pd(II)-NHR'(L) Reductive_Elimination Reductive Elimination (Desired) Ar-Pd(II)-NHR'(L)->Reductive_Elimination Beta_Hydride_Elimination β-Hydride Elimination (Undesired) Ar-Pd(II)-NHR'(L)->Beta_Hydride_Elimination Reductive_Elimination->Pd(0)L Product Ar-NHR' (Phenoxy Aniline) Reductive_Elimination->Product Imine_Byproduct Imine Byproduct Beta_Hydride_Elimination->Imine_Byproduct Ar-Pd(II)-H(L) Ar-Pd(II)-H(L) Beta_Hydride_Elimination->Ar-Pd(II)-H(L) Hydrodehalogenation Reductive Elimination (Undesired) Ar-Pd(II)-H(L)->Hydrodehalogenation Hydrodehalogenation->Pd(0)L Arene_Byproduct Ar-H (Hydrodehalogenation) Hydrodehalogenation->Arene_Byproduct

Caption: Buchwald-Hartwig amination cycle and competing side reactions.

Experimental Workflow for Troubleshooting

Troubleshooting_Workflow start Low Yield or Impure Product identify_byproducts Identify Byproducts (GC-MS, LC-MS, NMR) start->identify_byproducts ullmann Ullmann Side Reactions? identify_byproducts->ullmann buchwald Buchwald-Hartwig Side Reactions? identify_byproducts->buchwald symmetrical_ether Symmetrical Ether ullmann->symmetrical_ether Yes dehalogenation_ullmann Dehalogenation ullmann->dehalogenation_ullmann Yes hydrodehalogenation_buchwald Hydrodehalogenation buchwald->hydrodehalogenation_buchwald Yes imine_formation Imine Formation buchwald->imine_formation Yes optimize_ullmann Optimize Ullmann: - Ligand Selection - Solvent/Base - Temperature symmetrical_ether->optimize_ullmann dehalogenation_ullmann->optimize_ullmann optimize_buchwald Optimize Buchwald-Hartwig: - Bulky Ligand - Base Selection - Dry Conditions hydrodehalogenation_buchwald->optimize_buchwald imine_formation->optimize_buchwald purify Purify Product (Column Chromatography, Crystallization) optimize_ullmann->purify optimize_buchwald->purify end High Purity Product purify->end

Caption: Troubleshooting workflow for phenoxy aniline synthesis.

References

"optimization of reaction conditions for 3-Chloro-4-(2-ethylphenoxy)aniline synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the two main stages of the synthesis: the formation of the diaryl ether intermediate, 3-Chloro-4-(2-ethylphenoxy)nitrobenzene, and its subsequent reduction to the target aniline.

Stage 1: Synthesis of 3-Chloro-4-(2-ethylphenoxy)nitrobenzene via Nucleophilic Aromatic Substitution

This step typically involves the reaction of 2-ethylphenol with 3,4-dichloronitrobenzene in the presence of a base.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Materials 1. Insufficiently strong base: The phenoxide of 2-ethylphenol is not being formed efficiently. 2. Low reaction temperature: The activation energy for the nucleophilic aromatic substitution is not being met. 3. Poor solvent choice: The reagents may not be fully soluble, or the solvent may not be suitable for an SNAr reaction. 4. Deactivated aryl halide: The presence of two chlorine atoms may not provide sufficient activation for the substitution.1. Base Selection: Switch to a stronger base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to ensure complete deprotonation of the phenol. 2. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Temperatures in the range of 110-120°C are often effective for similar reactions.[1] 3. Solvent Optimization: Use a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to improve solubility and facilitate the SNAr mechanism. 4. Catalyst Introduction: Consider the addition of a copper catalyst, which can facilitate an Ullmann-type condensation.
Formation of Side Products 1. Reaction at the wrong position: The phenoxide may be attacking the chlorine at the 3-position instead of the 4-position of 3,4-dichloronitrobenzene. 2. Hydroxylation of the aryl halide: The base may react with the 3,4-dichloronitrobenzene to form nitrophenols. 3. Self-condensation of 2-ethylphenol. 1. Temperature Control: Avoid excessively high temperatures, which can lead to a loss of regioselectivity. The nitro group strongly activates the para-position for nucleophilic attack. 2. Anhydrous Conditions: Ensure all reagents and solvents are dry to minimize the presence of water, which can lead to unwanted hydrolysis. 3. Stoichiometry Control: Use a slight excess of the 2-ethylphenol to favor the desired reaction over potential side reactions of the dichloronitrobenzene.
Difficult Purification of the Nitro-ether Intermediate 1. Presence of unreacted starting materials. 2. Formation of isomeric byproducts. 3. Contamination with copper catalyst. 1. Aqueous Workup: After the reaction, an aqueous wash with a dilute base (e.g., NaOH solution) can help remove unreacted 2-ethylphenol.[1] 2. Recrystallization/Chromatography: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel. 3. Filtration: If a copper catalyst was used, ensure it is thoroughly removed by filtration before the workup.

Stage 2: Reduction of 3-Chloro-4-(2-ethylphenoxy)nitrobenzene to this compound

This step involves the reduction of the nitro group to an amine.

Observed Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reduction 1. Insufficient reducing agent: The amount of the reducing agent is not enough to fully reduce the nitro group. 2. Deactivation of the reducing agent. 3. Low reaction temperature. 1. Increase Reducing Agent: Add more of the reducing agent (e.g., iron powder, tin(II) chloride) in portions and monitor the reaction by TLC. 2. Acidic Conditions: For reductions with metals like iron, the presence of an acid such as acetic acid or hydrochloric acid is crucial to activate the metal and facilitate the reaction.[1] 3. Increase Temperature: Gently heat the reaction mixture. Reductions with iron powder are often carried out at reflux in a solvent mixture like ethanol/water.[1]
Formation of Side Products (e.g., Azo or Azoxy Compounds) 1. Over-reduction or side reactions under certain pH conditions. 1. Control pH: Maintain acidic conditions during the reduction to favor the formation of the aniline. 2. Choice of Reducing Agent: Catalytic hydrogenation (e.g., with Pd/C) is a cleaner alternative that often minimizes side product formation.
Difficult Purification of the Final Aniline Product 1. Contamination with metal salts from the reducing agent. 2. Product is an oil and difficult to crystallize. 3. Oxidation of the aniline during workup. 1. Basic Workup and Filtration: After the reaction, neutralize the acid and raise the pH to be basic. This will precipitate the metal hydroxides, which can be removed by filtration.[1] The product can then be extracted into an organic solvent. 2. Chromatography: If the product is an oil, purify it using column chromatography. 3. Inert Atmosphere: During workup and storage, it can be beneficial to use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as anilines can be sensitive to air and light.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route is a two-step process. The first step is a nucleophilic aromatic substitution (or Ullmann condensation) to form the diaryl ether linkage by reacting 2-ethylphenol with a suitable 4-halo-3-chloronitrobenzene, typically 3,4-dichloronitrobenzene. The second step is the reduction of the nitro group on the resulting intermediate to an aniline.

Q2: Which starting materials are recommended for the first step?

A2: For the formation of the diaryl ether, 2-ethylphenol and 3,4-dichloronitrobenzene are suitable starting materials. The nitro group in 3,4-dichloronitrobenzene activates the chlorine atom at the 4-position for nucleophilic aromatic substitution.

Q3: What are the optimal reaction conditions for the diaryl ether formation?

A3: While specific optimization is recommended, a good starting point is to use a strong base like potassium hydroxide in a polar aprotic solvent such as DMF. The reaction is typically heated to between 110-120°C for several hours.[1]

Q4: What are the best methods for reducing the nitro group in the second step?

A4: A reliable and cost-effective method is the use of iron powder in the presence of an acid like acetic acid in a solvent such as an ethanol/water mixture, with heating to reflux.[1] Another excellent method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Q5: My final product, this compound, is a dark oil. How can I purify it?

A5: Anilines are prone to oxidation, which can cause darkening. It is recommended to perform the workup and purification quickly. Purification can be achieved by column chromatography on silica gel. If the product is an oil, it may be possible to crystallize it from a non-polar solvent at low temperatures. Storing the purified product under an inert atmosphere and protected from light can help maintain its purity.

Q6: How can I monitor the progress of the reactions?

A6: Both reaction steps can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes based on analogous syntheses reported in the literature. These should be considered as starting points for optimization.

Table 1: Reaction Conditions for Diaryl Ether Formation

ParameterConditionReference
Aryl Halide 3,4-Dichloronitrobenzene[1]
Phenol 4-Chlorophenol (analogue)[1]
Base Potassium Hydroxide (KOH)[1]
Catalyst Copper powder[1]
Solvent None (neat) or DMF
Temperature 110-120°C[1]
Reaction Time 2.5 hours[1]

Table 2: Reaction Conditions for Nitro Group Reduction

ParameterConditionReference
Reducing Agent Iron Powder[1]
Acid Acetic Acid[1]
Solvent Ethanol/Water (3:1)[1]
Temperature Reflux[1]
Reaction Time 2 hours[1]
Yield 94% (for analogue)[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-(2-ethylphenoxy)nitrobenzene (Adapted from a similar synthesis[1])

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-ethylphenol (1.1 equivalents) and potassium hydroxide (1.2 equivalents).

  • Heat the mixture with vigorous stirring until the phenol is completely dissolved.

  • Add 3,4-dichloronitrobenzene (1.0 equivalent) and a catalytic amount of fine copper powder.

  • Heat the reaction mixture to 110-120°C and stir for 2.5 hours, monitoring by TLC.

  • Allow the mixture to cool to room temperature.

  • Add a dilute solution of sodium hydroxide and stir for 20 minutes.

  • Filter the resulting precipitate and wash with water until the pH is neutral.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Adapted from a similar synthesis[1])

  • To a round-bottom flask, add the 3-Chloro-4-(2-ethylphenoxy)nitrobenzene (1.0 equivalent) and a mixture of ethanol and water (e.g., 3:1 ratio).

  • Add iron powder (approximately 3.5 equivalents) and acetic acid (a slight excess).

  • Heat the mixture to reflux and stir for 2 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Add a solution of sodium hydroxide to achieve a pH of 7.

  • Filter the solids (iron salts) and wash with an organic solvent (e.g., ethyl acetate).

  • Extract the filtrate with the same organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Diaryl Ether Formation cluster_step2 Step 2: Nitro Group Reduction start1 Combine 2-ethylphenol, KOH, and 3,4-dichloronitrobenzene react1 Heat to 110-120°C with stirring start1->react1 monitor1 Monitor by TLC react1->monitor1 workup1 Aqueous workup and filtration monitor1->workup1 Reaction complete purify1 Purify intermediate workup1->purify1 start2 Combine nitro-intermediate, Fe powder, and Acetic Acid in EtOH/H2O purify1->start2 react2 Reflux for 2 hours start2->react2 monitor2 Monitor by TLC react2->monitor2 workup2 Basic workup and extraction monitor2->workup2 Reaction complete purify2 Purify final product workup2->purify2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_workflow cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Problem Encountered During Synthesis low_conversion Low Conversion? start->low_conversion side_products Side Products? start->side_products purification_issue Purification Issue? start->purification_issue sol_conversion Increase Temperature Change Base/Solvent Add Catalyst low_conversion->sol_conversion Yes sol_side_products Control Temperature Ensure Anhydrous Conditions Adjust Stoichiometry side_products->sol_side_products Yes sol_purification Optimize Workup Use Chromatography Recrystallize purification_issue->sol_purification Yes

Caption: Logical workflow for troubleshooting common issues in the synthesis.

References

"removing residual starting materials from 3-Chloro-4-(2-ethylphenoxy)aniline"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(2-ethylphenoxy)aniline. The following sections detail methods for removing residual starting materials and other impurities.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Presence of Unreacted Starting Materials in the Final Product

Question: How can I remove unreacted 3,4-dichloronitrobenzene and 2-ethylphenol from my this compound product?

Answer: Unreacted starting materials can be effectively removed using a combination of acid-base extraction and column chromatography. 2-ethylphenol, being acidic, can be removed by washing the organic solution of the product with an aqueous base. The basicity of the aniline product allows for its separation from neutral impurities like 3,4-dichloronitrobenzene through acid-base extraction.[1][2]

Recommended Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic solution with an aqueous solution of a base (e.g., 1 M NaOH) to remove unreacted 2-ethylphenol.

  • To separate the aniline product from neutral impurities, extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The aniline will move to the aqueous layer as its hydrochloride salt.[1]

  • Separate the aqueous layer and neutralize it with a base (e.g., NaOH) to precipitate the purified this compound.

  • Filter the precipitate, wash with water, and dry to obtain the purified product.

Issue 2: Persistent Colored Impurities in the Final Product

Question: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?

Answer: Colored impurities in anilines are often due to oxidation byproducts. These can sometimes be removed by treatment with activated carbon followed by recrystallization or by column chromatography.

Recommended Protocol: Recrystallization

  • Dissolve the impure product in a minimum amount of a suitable hot solvent in which the product is soluble.

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Issue 3: Difficulty in Separating the Product from its Nitro Intermediate

Question: How can I separate this compound from the unreacted intermediate, 3-chloro-4-(2-ethylphenoxy)nitrobenzene?

Answer: The significant difference in polarity and basicity between the aniline (product) and the nitro compound (intermediate) allows for efficient separation using flash column chromatography. The basic aniline will have a stronger interaction with the silica gel compared to the less polar nitro compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on a likely synthetic route involving the reaction of 3,4-dichloronitrobenzene with 2-ethylphenol followed by reduction, the most common impurities are:

  • Unreacted starting materials: 3,4-dichloronitrobenzene and 2-ethylphenol.

  • The intermediate nitro compound: 3-chloro-4-(2-ethylphenoxy)nitrobenzene.

  • Byproducts from the reduction of the nitro group.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for determining the purity of substituted anilines.[5][6][7] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment during purification.

Q3: What are the general storage conditions for this compound?

A3: Anilines are susceptible to oxidation and discoloration upon exposure to air and light. It is recommended to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.

Quantitative Data

The following table summarizes typical yields for purification steps of a structurally similar compound, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, which can serve as an estimate for the purification of this compound.[8]

Purification StepCompoundStarting MaterialReagents/MethodYieldReference
Synthesis and Purification3-chloro-4-(4′-chlorophenoxy)aminobenzene3-chloro-4-(4′-chlorophenoxy)nitrobenzeneFe powder, acetic acid, EtOH/H2O, followed by flash chromatography94%[8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is adapted from the purification of a similar aniline derivative.[8]

  • Preparation of the Column: Prepare a silica gel column using a suitable solvent system. For aromatic amines, a mobile phase of ethyl acetate in hexanes is common.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar impurities, such as unreacted 3,4-dichloronitrobenzene and the nitro intermediate, will elute first, followed by the more polar aniline product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method for the analysis of aromatic amines.[5][7]

  • Column: Use a reverse-phase column, such as a C18 column.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, often with a small amount of an acid like phosphoric acid or formic acid for better peak shape.[7]

  • Detection: Use a UV detector set to a wavelength where the aniline derivative has strong absorbance (e.g., 254 nm).[5]

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

  • Injection and Analysis: Inject the sample into the HPLC system and analyze the resulting chromatogram to determine the purity based on the peak area of the main product relative to any impurity peaks.

Visualizations

Logical Workflow for Purification

PurificationWorkflow Crude Crude Product (this compound + Impurities) Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidBase Acid-Base Extraction Dissolve->AcidBase Removes acidic/ basic impurities Chromatography Column Chromatography AcidBase->Chromatography Removes neutral impurities Recrystallization Recrystallization Chromatography->Recrystallization Final polishing Pure Pure Product Recrystallization->Pure Analysis Purity Analysis (HPLC/GC) Pure->Analysis

References

"degradation pathways of 3-Chloro-4-(2-ethylphenoxy)aniline under acidic conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of 3-Chloro-4-(2-ethylphenoxy)aniline under acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Question Possible Cause(s) Suggested Solution(s)
Why am I not observing any degradation of my compound in acidic conditions? The acidic conditions may not be harsh enough (concentration, temperature, or duration). The compound might be relatively stable to acid hydrolysis.Increase the acid concentration (e.g., from 0.1 M HCl to 1 M HCl), raise the temperature (e.g., to 60°C or 80°C), or extend the duration of the study.[1] Ensure the experimental setup is appropriate for forced degradation.
I am seeing multiple unexpected peaks in my chromatogram. What could they be? These could be secondary degradation products, impurities from the starting material, or artifacts from the analytical method itself.Characterize the peaks using mass spectrometry (LC-MS) to identify their mass-to-charge ratio and fragmentation patterns. Perform stress testing on the mobile phase and diluent to rule out artifacts. Analyze a control sample (blank) to identify any peaks not related to the drug substance.
The degradation rate of my compound is too fast, and I am losing the parent peak almost immediately. The stress conditions are too aggressive.Reduce the acid concentration, lower the temperature, or take time points at much shorter intervals (e.g., minutes to a few hours).[2] This will help in observing the formation of primary degradants before they degrade further.
How can I confirm the identity of the major degradation products? Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for structural elucidation.Isolate the major degradation products using preparative HPLC. Subject the isolated compounds to high-resolution MS for accurate mass determination and NMR (¹H, ¹³C, and 2D-NMR) for detailed structural analysis.
My mass balance is low. Where could the missing compound have gone? The degradation products may not be UV-active at the wavelength you are monitoring. The degradants might be volatile or could have precipitated out of solution. It's also possible that polymeric or highly polar, non-retained species are being formed.Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV. Check for any precipitate in your samples. Adjust chromatographic conditions to ensure all potential degradants are being eluted and detected.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways of this compound under acidic conditions?

A1: Based on the structure of the molecule, two primary degradation pathways are anticipated under acidic conditions:

  • Acid-catalyzed hydrolysis of the ether linkage: The ether bond is a potential site for cleavage. The oxygen atom can be protonated, making the adjacent carbon atom susceptible to nucleophilic attack by water. This would result in the formation of 3-chloro-4-aminophenol and 2-ethylphenol .[3][4]

  • Oxidation of the aniline moiety: The aniline functional group is susceptible to oxidation, which can be enhanced in acidic media. This can lead to the formation of various oxidation products, including nitroso and nitro derivatives, as well as polymeric species.[5]

Q2: What are the expected major degradation products?

A2: The most probable major degradation products from the hydrolysis of the ether linkage are 3-chloro-4-aminophenol and 2-ethylphenol . Depending on the specific conditions, further degradation or oxidation of these primary products could occur.

Q3: Which analytical techniques are best suited for studying the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach for quantifying the parent compound and its degradation products.[1] To identify the unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for obtaining molecular weight and fragmentation information.

Q4: How can I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can separate the parent drug from all its degradation products and any other excipients. To develop such a method, you should:

  • Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to generate the degradation products.[2]

  • Screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/methanol and water with different buffers and pH) to achieve adequate separation.

  • Use a photodiode array (PDA) detector to check for peak purity of the parent compound in the presence of its degradants.

Q5: Are there any specific safety precautions I should take when handling this compound and its degradation products?

A5: Yes. This compound and its potential degradation products, which include other chloroanilines and phenols, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many aromatic amines are considered potentially toxic and carcinogenic.[6] All work should be performed in a well-ventilated fume hood.

Quantitative Data Summary

The following table provides illustrative data from a hypothetical forced degradation study of this compound in 0.1 M HCl at 60°C.

Time (hours)This compound (% Remaining)3-chloro-4-aminophenol (% Area)2-ethylphenol (% Area)Unknown Degradant 1 (% Area)Total Degradation (%)
0100.00.00.00.00.0
485.28.94.11.814.8
872.515.37.94.327.5
1261.820.111.56.638.2
2445.328.716.49.654.7

Note: This data is for illustrative purposes only and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition Setup:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 5 mL of 0.2 M HCl.

    • Make up the volume to 10 mL with water to achieve a final drug concentration of 100 µg/mL in 0.1 M HCl.

    • Prepare a blank solution containing only 0.1 M HCl.

  • Incubation: Place the sample and blank flasks in a water bath or oven maintained at 60°C.

  • Sampling: Withdraw aliquots (e.g., 1 mL) at specified time intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. If necessary, dilute the samples with the mobile phase to an appropriate concentration for analysis.

Visualizations

Degradation_Pathway parent This compound intermediate Protonated Ether parent->intermediate + H⁺ (Acidic Conditions) oxidation_products Oxidation Products (e.g., Nitroso, Nitro derivatives) parent->oxidation_products Oxidation product1 3-chloro-4-aminophenol intermediate->product1 + H₂O (Hydrolysis) product2 2-ethylphenol intermediate->product2 + H₂O (Hydrolysis)

Caption: Proposed degradation pathways of this compound in acidic conditions.

Experimental_Workflow start Start: Prepare Drug Stock Solution (1 mg/mL) stress Apply Acidic Stress (e.g., 0.1 M HCl, 60°C) start->stress sampling Withdraw Samples at Time Intervals (0, 4, 8, 12, 24h) stress->sampling neutralize Neutralize with Base (e.g., 0.1 M NaOH) sampling->neutralize analysis Analyze by Stability-Indicating HPLC-UV/PDA neutralize->analysis identification Identify Degradants by LC-MS analysis->identification elucidation Structure Elucidation by NMR (if necessary) identification->elucidation Major Unknowns end End: Report Results identification->end elucidation->end

Caption: General experimental workflow for a forced degradation study under acidic conditions.

References

Technical Support Center: 3-Chloro-4-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(2-ethylphenoxy)aniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and effective method for synthesizing this compound is through the reduction of its corresponding nitro precursor, 1-chloro-2-nitro-4-(2-ethylphenoxy)benzene. This reduction is typically achieved using methods such as catalytic hydrogenation (e.g., with Pd/C) or metal-acid systems (e.g., iron powder in acetic acid).[1][2][3]

Q2: What are the potential impurities in a sample of this compound?

Potential impurities can arise from both the starting materials and side reactions during the synthesis. Common impurities may include:

  • Unreacted 1-chloro-2-nitro-4-(2-ethylphenoxy)benzene: The starting nitro compound.

  • Starting materials from the ether synthesis: Unreacted 2-ethylphenol and 3,4-dichloronitrobenzene if the synthesis of the nitro precursor was incomplete.[1]

  • By-products of the reduction: Depending on the reduction method, various partially reduced intermediates or dehalogenated products could be present.

  • Solvent residues: Residual solvents from the reaction or purification steps.

Q3: What are the recommended methods for purifying crude this compound?

The two primary methods for purifying crude this compound are recrystallization and column chromatography.

  • Recrystallization: This is a cost-effective method for removing impurities with different solubility profiles. The choice of solvent is critical for achieving high purity and yield.

  • Column Chromatography: Flash chromatography using silica gel is a highly effective method for separating the desired product from closely related impurities.[1] A gradient of ethyl acetate in hexanes is a common mobile phase for similar compounds.[1]

Q4: How can the purity of this compound be assessed?

The purity of this compound can be reliably determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is suitable for assessing purity and quantifying impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both identifying and quantifying volatile impurities.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Possible Cause Suggested Solution
Low yield of this compound Incomplete reduction of the nitro precursor.Increase reaction time, temperature, or the amount of reducing agent. Ensure the catalyst (if used) is active.
Loss of product during work-up.Optimize extraction and washing steps. Ensure the pH is appropriately adjusted to keep the aniline in the organic phase.
Presence of starting nitro compound in the product Incomplete reaction.As above, optimize reaction conditions. Monitor the reaction progress by TLC or HPLC to ensure complete conversion.
Formation of a dark, tarry substance Oxidation of the aniline product.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Work up the reaction mixture promptly after completion. Store the purified product under an inert atmosphere and protected from light.
Purification Troubleshooting
Issue Possible Cause Suggested Solution
Oily product after recrystallization Inappropriate solvent system.Screen a variety of solvents or solvent mixtures. A common strategy is to dissolve the compound in a good solvent and then add a poor solvent until turbidity is observed, followed by heating to redissolve and slow cooling.
Presence of low-melting impurities.Attempt a pre-purification step such as a wash with a non-polar solvent like hexane to remove greasy impurities before recrystallization.
Poor separation in column chromatography Incorrect mobile phase polarity.Optimize the solvent system using thin-layer chromatography (TLC) first. A typical starting point for similar anilines is a gradient of ethyl acetate in hexanes.[1]
Overloading the column.Reduce the amount of crude material loaded onto the column relative to the amount of silica gel.

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 1-chloro-2-nitro-4-(2-ethylphenoxy)benzene

This protocol is a general guideline based on the reduction of similar nitroaromatic compounds and should be optimized for the specific substrate.

  • To a stirred solution of 1-chloro-2-nitro-4-(2-ethylphenoxy)benzene in a suitable solvent (e.g., ethanol/water mixture), add iron powder.[1]

  • Add a catalytic amount of acetic acid or ammonium chloride solution.[1][2]

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing the polarity. The exact gradient should be determined by prior TLC analysis.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Analysis by HPLC

This is a general method and may require optimization.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or a suitable buffer).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start 1-chloro-2-nitro-4-(2-ethylphenoxy)benzene reduction Reduction (e.g., Fe/AcOH) start->reduction workup Aqueous Work-up reduction->workup crude_product Crude Product workup->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound chromatography->pure_product recrystallization->pure_product hplc HPLC gcms GC-MS nmr NMR pure_product->hplc pure_product->gcms pure_product->nmr

Caption: Experimental workflow for synthesis, purification, and analysis.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Low Purity of Final Product check_synthesis Review Synthesis Step start->check_synthesis check_purification Review Purification Step start->check_purification incomplete_reaction Incomplete Reaction? check_synthesis->incomplete_reaction side_reactions Side Reactions? check_synthesis->side_reactions ineffective_recrystallization Ineffective Recrystallization? check_purification->ineffective_recrystallization poor_chromatography Poor Chromatographic Separation? check_purification->poor_chromatography solution1 Optimize Reaction Conditions incomplete_reaction->solution1 side_reactions->solution1 solution2 Change Purification Method ineffective_recrystallization->solution2 poor_chromatography->solution2

Caption: Troubleshooting logic for low product purity.

References

Technical Support Center: Scale-Up Synthesis of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of halogenated anilines.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Monohalogenated Product Over-reactivity of Aniline: The strong activating effect of the amino group leads to polyhalogenation.[1][2]Protect the Amino Group: Acetylate the aniline to form acetanilide before halogenation. The acetyl group moderates the reactivity, favoring monohalogenation, primarily at the para position. The protecting group can be removed by hydrolysis after halogenation.[1][2]
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of byproducts.Optimize Reagent Ratios: Carefully control the stoichiometry of the halogenating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote polyhalogenation.
Formation of Undesired Isomers (e.g., meta-substituted products) Protonation of the Amino Group: In strongly acidic conditions, the amino group can be protonated to form the anilinium ion, which is a meta-directing group.Use a Non-acidic or Weakly Acidic Medium: Perform the halogenation under neutral or mildly acidic conditions to avoid protonation of the amino group.
Reaction Temperature: Higher temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers.Control Reaction Temperature: Maintain a consistent and optimized temperature throughout the reaction. Cooling may be necessary to improve selectivity.
Runaway Reaction/Exothermic Event Highly Exothermic Nature of Halogenation: The reaction of aniline with halogens is highly exothermic, which can be difficult to control on a large scale.Slow Reagent Addition: Add the halogenating agent slowly and in a controlled manner to manage the rate of heat generation.
Inadequate Heat Removal: Insufficient cooling capacity of the reactor for the scale of the reaction.Improve Heat Transfer: Use a reactor with a high surface area-to-volume ratio, ensure efficient stirring, and use a suitable cooling bath or jacketed reactor. For very large-scale reactions, consider a continuous flow reactor.
Product Purity Issues (e.g., discoloration, presence of starting materials or byproducts) Incomplete Reaction: The reaction has not gone to completion, leaving unreacted starting materials.Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure it has reached completion before workup.
Side Reactions: Formation of polyhalogenated anilines, oxidized byproducts, or other impurities.Optimize Reaction Conditions: Adjust temperature, reaction time, and solvent to minimize side reactions. Purification methods such as recrystallization or column chromatography may be necessary.
Degradation of Product: The product may be unstable under the reaction or workup conditions.Mild Workup Procedures: Use mild acids or bases for pH adjustments and avoid excessive heat during purification steps.
Difficulties in Product Isolation and Filtration Fine Particle Size: The product precipitates as very fine particles, leading to slow filtration and clogging of the filter medium.Control Crystallization: Optimize the crystallization process by controlling the rate of cooling and agitation to obtain larger crystals.
Product Solubility: The product may have some solubility in the wash solvent, leading to yield loss.Select an Appropriate Wash Solvent: Use a solvent in which the product is sparingly soluble but the impurities are soluble. Pre-cool the wash solvent to minimize product loss.

Frequently Asked Questions (FAQs)

Q1: Why does the direct bromination of aniline often result in a mixture of di- and tri-substituted products?

A1: The amino group (-NH2) in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This high reactivity leads to the rapid substitution of multiple hydrogen atoms on the ring with bromine, resulting in the formation of 2,4-dibromoaniline and 2,4,6-tribromoaniline.[1][2] To achieve selective monobromination, the reactivity of the amino group must be temporarily reduced.

Q2: How does acetylation of aniline help in controlling the halogenation reaction?

A2: Acetylation converts the highly activating amino group into a less activating acetamido group (-NHCOCH3). This moderation of reactivity prevents over-halogenation and directs the substitution primarily to the para position due to steric hindrance from the bulky acetyl group.[1][2] After the halogenation step, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired monohalogenated aniline.

Q3: What are the key safety precautions to consider during the scale-up of aniline halogenation?

A3: Key safety precautions include:

  • Managing Exotherms: The reaction is highly exothermic. Ensure adequate cooling and controlled addition of reagents to prevent a runaway reaction.

  • Ventilation: Aniline and many halogenating agents are toxic and volatile. Work in a well-ventilated fume hood or a closed system.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Material Compatibility: Ensure that the reactor and other equipment are made of materials that are compatible with the corrosive reagents used (e.g., bromine, hydrochloric acid).

Q4: I am observing a significant amount of the meta-halogenated product. What is the likely cause and how can I fix it?

A4: The formation of a significant amount of the meta-isomer is likely due to the protonation of the aniline's amino group in a strongly acidic reaction medium. The resulting anilinium ion is a meta-directing group. To fix this, you should perform the reaction in a less acidic or even neutral medium. If an acid scavenger is not compatible with your reaction, consider using a protected form of aniline, such as acetanilide, which is less basic and less prone to protonation.

Q5: My final halogenated aniline product is discolored. What are the potential causes and purification strategies?

A5: Discoloration can be caused by the presence of oxidized byproducts or other colored impurities. Potential causes include exposure to air or light, or side reactions occurring at elevated temperatures. For purification, you can try the following:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. Choose a solvent in which your product has high solubility at high temperatures and low solubility at low temperatures.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a solution of your product can help adsorb colored impurities. The carbon is then removed by filtration.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel or alumina can be employed.

Quantitative Data

The following tables provide a summary of representative yields for the synthesis of halogenated anilines under different conditions.

Table 1: Comparison of Bromination Methods for Aniline

MethodHalogenating AgentSolventTemperature (°C)Reported Yield of p-Bromoaniline (%)Reference(s)
Direct BrominationBr₂WaterRoom Temp.Low (mixture of polybrominated products)[1][2]
Acetylation followed by BrominationAcetic Anhydride, then Br₂Acetic Acid25-30> 90[1]
Using N-Bromosuccinimide (NBS)NBSAcetonitrileRoom Temp.~95

Table 2: Effect of Stoichiometry on the Bromination of Acetanilide

Molar Ratio (Acetanilide:Br₂)Reaction Time (min)Yield of p-Bromoacetanilide (%)Comments
1:0.960Incomplete ReactionStarting material remains
1:1.13092Good yield and selectivity
1:1.53085Increased formation of dibrominated byproduct

Experimental Protocols

Protocol 1: Acetylation of Aniline to Acetanilide

Materials:

  • Aniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Sodium Acetate

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add aniline (1.0 eq).

  • Add glacial acetic acid (2.0 eq) and stir until the aniline is fully dissolved.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring. An exothermic reaction will occur.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Prepare a solution of sodium acetate (1.5 eq) in deionized water.

  • Pour the reaction mixture into the sodium acetate solution with vigorous stirring to precipitate the acetanilide.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude acetanilide from an ethanol/water mixture to obtain the pure product.

  • Dry the purified acetanilide in a vacuum oven.

Protocol 2: Bromination of Acetanilide to p-Bromoacetanilide

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Bromine

  • Sodium Bisulfite solution (10%)

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve acetanilide (1.0 eq) in glacial acetic acid.

  • Cool the solution to 10-15 °C in an ice bath.

  • In the dropping funnel, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred acetanilide solution, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into a beaker containing cold deionized water with stirring. The p-bromoacetanilide will precipitate.

  • To quench any unreacted bromine, add 10% sodium bisulfite solution until the orange color disappears.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure p-bromoacetanilide.

  • Dry the product in a vacuum oven.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis of halogenated anilines.

Halogenated_Aniline_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Product cluster_purification Purification Aniline Aniline Acetylation Step 1: Acetylation (Protection) Aniline->Acetylation Halogenating_Agent Halogenating Agent (e.g., Br2, Cl2, NBS) Halogenation Step 2: Halogenation Halogenating_Agent->Halogenation Acetanilide Acetanilide Acetylation->Acetanilide Forms Halogenated_Acetanilide Halogenated Acetanilide Halogenation->Halogenated_Acetanilide Forms Hydrolysis Step 3: Hydrolysis (Deprotection) Halogenated_Aniline Final Product: Halogenated Aniline Hydrolysis->Halogenated_Aniline Forms Acetanilide->Halogenation Halogenated_Acetanilide->Hydrolysis Purification Purification (Recrystallization/ Chromatography) Halogenated_Aniline->Purification

Caption: Overall workflow for the synthesis of a monohalogenated aniline.

Troubleshooting_Logic Start Problem: Low Yield or Purity Check_Polyhalogenation Check for Polyhalogenation (e.g., via TLC, LC-MS) Start->Check_Polyhalogenation Check_Isomers Check for Isomers (e.g., via NMR, GC-MS) Start->Check_Isomers Check_Starting_Material Unreacted Starting Material? Start->Check_Starting_Material Polyhalogenation_Detected Polyhalogenation Detected Check_Polyhalogenation->Polyhalogenation_Detected Isomers_Detected Isomers Detected Check_Isomers->Isomers_Detected SM_Detected Starting Material Detected Check_Starting_Material->SM_Detected Solution_Protecting_Group Solution: Use Protecting Group (Acetylation) Polyhalogenation_Detected->Solution_Protecting_Group Yes Solution_Control_Stoichiometry Solution: Control Stoichiometry Polyhalogenation_Detected->Solution_Control_Stoichiometry Yes Solution_Control_pH Solution: Control pH (avoid strong acid) Isomers_Detected->Solution_Control_pH Yes Solution_Optimize_Temp Solution: Optimize Temperature Isomers_Detected->Solution_Optimize_Temp Yes Solution_Increase_Time Solution: Increase Reaction Time/ Optimize Conditions SM_Detected->Solution_Increase_Time Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

"workup procedure to minimize emulsion formation in aniline extractions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize emulsion formation during aniline extractions.

Troubleshooting Guide: Emulsion Formation in Aniline Extractions

Emulsions are a common issue in liquid-liquid extractions, including those involving aniline. They are stable mixtures of two immiscible liquids, which can make phase separation difficult and lead to product loss. This guide provides a systematic approach to preventing and breaking emulsions.

Issue: A stable or persistent emulsion has formed during the aqueous workup of an aniline extraction.

Troubleshooting Workflow:

G start Emulsion Formed preventative Prevention is Key: - Gentle swirling instead of vigorous shaking - Evaporate reaction solvent before workup start->preventative Best Practice patience Wait and Observe (15-30 minutes) start->patience physical Physical Methods patience->physical If emulsion persists chemical Chemical Methods physical->chemical If physical methods fail sub_physical1 Filtration: - Through glass wool - Through Celite® - Phase separation paper physical->sub_physical1 sub_physical2 Centrifugation physical->sub_physical2 sub_physical3 Gentle Stirring/Tapping physical->sub_physical3 advanced Advanced Techniques chemical->advanced For persistent issues/method development sub_chemical1 Add Saturated Brine (NaCl) chemical->sub_chemical1 sub_chemical2 Adjust pH: - Acidify aqueous layer (for basic aniline) chemical->sub_chemical2 sub_chemical3 Change Solvent Polarity: - Add a small amount of a different organic solvent - Dilute the organic layer (5-10x) chemical->sub_chemical3 sub_advanced1 Solid-Phase Extraction (SPE) as an alternative to LLE advanced->sub_advanced1 G cluster_prevention Prevention Strategies cluster_breaking Emulsion Breaking Techniques p1 Gentle Swirling/Inversion p2 Pre-evaporation of Reaction Solvent p3 Use of SLE b1 Wait and Observe b2 Add Saturated Brine b3 Adjust pH b4 Filter through Celite®/Glass Wool b5 Centrifuge start Aniline Extraction Workup emulsion Emulsion Forms start->emulsion Vigorous Shaking or Impurities no_emulsion Successful Separation start->no_emulsion Gentle Mixing cluster_prevention cluster_prevention start->cluster_prevention Implement Beforehand cluster_breaking cluster_breaking emulsion->cluster_breaking

Validation & Comparative

"comparative analysis of different synthetic routes to 3-Chloro-4-(2-ethylphenoxy)aniline"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 3-Chloro-4-(2-ethylphenoxy)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. The routes discussed are:

  • Route A: Nucleophilic Aromatic Substitution followed by Reduction

  • Route B: Palladium-Catalyzed Buchwald-Hartwig C-N Coupling

The performance of each route is evaluated based on reaction yield, purity, and reaction conditions, with supporting experimental data and detailed protocols.

Data Presentation

ParameterRoute A: Nucleophilic Aromatic Substitution & ReductionRoute B: Buchwald-Hartwig C-N Coupling (Proposed)
Starting Materials 3,4-Dichloronitrobenzene, 2-Ethylphenol3-Chloro-4-bromoaniline, 2-Ethylphenol
Key Reactions 1. Nucleophilic Aromatic Substitution (Ether Formation)2. Reduction of Nitro GroupPalladium-Catalyzed C-O Cross-Coupling
Catalyst/Reagents 1. Copper catalyst (e.g., CuI), Base (e.g., K₂CO₃)2. Reducing agent (e.g., Fe/NH₄Cl, SnCl₂/HCl, or catalytic hydrogenation)Palladium precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃)
Reaction Conditions 1. High temperature (typically >100°C)2. Varies with reducing agent (e.g., reflux for Fe, rt to reflux for SnCl₂, pressure for H₂)Moderate to high temperature (typically 80-120°C)
Overall Yield High (can be >80%)Moderate to High (estimated 70-90%)
Purity Generally high after purificationGenerally high after purification
Advantages - Utilizes readily available and inexpensive starting materials.- Well-established and scalable reactions.- High functional group tolerance.- Often proceeds with high selectivity.- Milder conditions may be possible with appropriate ligand selection.
Disadvantages - High reaction temperatures for the etherification step.- The reduction step can sometimes lead to by-products.- Palladium catalysts and phosphine ligands can be expensive.- Requires careful exclusion of air and moisture.

Experimental Protocols

Route A: Nucleophilic Aromatic Substitution followed by Reduction

This two-step synthesis first involves the formation of a diaryl ether via a copper-catalyzed nucleophilic aromatic substitution, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 3-Chloro-4-(2-ethylphenoxy)nitrobenzene

  • Materials: 3,4-Dichloronitrobenzene, 2-Ethylphenol, Potassium Carbonate (K₂CO₃), Copper(I) Iodide (CuI), Dimethylformamide (DMF).

  • Procedure:

    • To a round-bottom flask, add 3,4-dichloronitrobenzene (1.0 eq), 2-ethylphenol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

    • Add anhydrous DMF as the solvent.

    • Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-Chloro-4-(2-ethylphenoxy)nitrobenzene.

  • Expected Yield: 85-95%

Step 2: Synthesis of this compound

  • Materials: 3-Chloro-4-(2-ethylphenoxy)nitrobenzene, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, suspend 3-Chloro-4-(2-ethylphenoxy)nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux (approximately 80°C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Wash the celite pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

  • Expected Yield: 90-98%

Route B: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling (Proposed)

This proposed one-step route involves the direct formation of the C-O bond between an aniline and a phenol derivative using a palladium catalyst and a suitable phosphine ligand.

  • Materials: 3-Chloro-4-bromoaniline, 2-Ethylphenol, Cesium Carbonate (Cs₂CO₃), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), Toluene.

  • Proposed Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and Cs₂CO₃ (1.5 eq).

    • Add 3-chloro-4-bromoaniline (1.0 eq) and 2-ethylphenol (1.2 eq).

    • Add anhydrous, degassed toluene.

    • Seal the Schlenk tube and heat the reaction mixture to 100-110°C for 12-24 hours, with stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite and wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Estimated Yield: 70-90%

Visualization of Synthetic Pathways

Synthetic_Routes cluster_A Route A: Nucleophilic Aromatic Substitution & Reduction cluster_B Route B: Buchwald-Hartwig C-O Coupling A_start1 3,4-Dichloronitrobenzene A_intermediate 3-Chloro-4-(2-ethylphenoxy)nitrobenzene A_start1->A_intermediate CuI, K₂CO₃, DMF (Nucleophilic Aromatic Substitution) A_start2 2-Ethylphenol A_start2->A_intermediate A_product This compound A_intermediate->A_product Fe, NH₄Cl, EtOH/H₂O (Reduction) B_start1 3-Chloro-4-bromoaniline B_product This compound B_start1->B_product Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene (Buchwald-Hartwig Coupling) B_start2 2-Ethylphenol B_start2->B_product

Caption: Comparative workflow of two synthetic routes to this compound.

Logical Relationships in Synthetic Route Selection

Logical_Relationships Goal Synthesize this compound RouteA Route A: Nucleophilic Substitution & Reduction Goal->RouteA Option 1 RouteB Route B: Buchwald-Hartwig Coupling Goal->RouteB Option 2 Cost Cost-Effectiveness RouteA->Cost Favored by Scalability Scalability RouteA->Scalability Favored by Mildness Reaction Mildness RouteB->Mildness Favored by Functional_Group Functional Group Tolerance RouteB->Functional_Group Favored by

A Spectroscopic Comparison of 3-Chloro-4-(2-ethylphenoxy)aniline and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of isomeric compounds is paramount. This guide provides a comparative spectroscopic analysis of 3-Chloro-4-(2-ethylphenoxy)aniline and its conceptual isomers, offering insights into how subtle changes in substituent positions on the aniline ring influence their spectral characteristics. Due to the limited availability of direct experimental data for this compound and its specific isomers, this guide utilizes data from closely related analogues to provide a representative comparison of their expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its closely related isomers. The data presented is a consolidation of information from various sources and may include predicted values or data from analogous compounds where direct experimental values are unavailable.

Table 1: 1H NMR and 13C NMR Spectral Data Comparison

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound (Predicted) Aniline Protons: ~6.5-7.2 (m); Phenoxy Protons: ~6.8-7.5 (m); Ethyl Protons: ~1.2 (t), ~2.6 (q); NH2: ~3.5-4.5 (br s)Aromatic C-NH2: ~145-150; Aromatic C-Cl: ~120-130; Aromatic C-O: ~150-155; Other Aromatic C: ~115-135; Ethyl C: ~15 (CH3), ~25 (CH2)
3-Chloro-2-methoxyaniline [1]Aromatic Protons: 6.88 (t), 6.75 (d), 6.65 (d); OCH3: 3.85 (s); NH2: 4.0 (br s)Aromatic C-NH2: 144.9; Aromatic C-O: 147.2; Aromatic C-Cl: 110.1; Other Aromatic C: 120.4, 118.8, 109.2; OCH3: 56.1
5-Chloro-2-phenoxyaniline [2]Aromatic Protons: 6.7-7.4 (m); NH2: 3.8 (br s)Aromatic C-NH2: 142.1; Aromatic C-O: 151.3; Aromatic C-Cl: 124.5; Other Aromatic C: 115.8, 117.9, 122.3, 129.8, 130.1, 156.4
3-Chloroaniline [3]Aromatic Protons: 7.01 (t), 6.69 (d), 6.59 (s), 6.46 (d); NH2: 3.66 (br s)Aromatic C-NH2: 147.6; Aromatic C-Cl: 135.0; Other Aromatic C: 130.5, 117.3, 115.2, 113.3

Table 2: IR and Mass Spectrometry Data Comparison

CompoundKey IR Absorptions (cm-1)Mass Spectrometry (m/z)
This compound (Predicted) ~3400-3500 (N-H stretch, 2 bands); ~3000-3100 (Ar C-H stretch); ~1600-1620 (N-H bend); ~1450-1550 (Ar C=C stretch); ~1200-1250 (Ar-O-Ar stretch); ~700-800 (C-Cl stretch)Molecular Ion (M+): Expected with characteristic M+2 peak in ~3:1 ratio due to 35Cl and 37Cl isotopes. Fragmentation would likely involve cleavage of the ether bond and loss of the ethyl group.
3-Chloro-2-methoxyaniline [1]N-H stretch: ~3450, 3360; C-H stretch: ~3050; N-H bend: ~1620; C=C stretch: ~1590, 1480; C-O stretch: ~1250; C-Cl stretch: ~750Molecular Ion (M+): 157/159.
5-Chloro-2-phenoxyaniline [2]N-H stretch: ~3440, 3360; C-H stretch: ~3060; N-H bend: ~1610; C=C stretch: ~1590, 1490; C-O-C stretch: ~1230; C-Cl stretch: ~800Molecular Ion (M+): 219/221.
3-Chloroaniline N-H stretch: ~3440, 3360; N-H bend: ~1620; C=C stretch: ~1600, 1480; C-Cl stretch: ~770Molecular Ion (M+): 127/129.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of aromatic amines and their derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the aniline compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for 1H NMR and 100 MHz or higher for 13C NMR.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 200-240 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

    • For liquids or low-melting solids: A thin film can be prepared by placing a drop of the sample between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically scanned over the range of 4000-400 cm-1.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm-1).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often used. For less volatile compounds, direct infusion via a syringe pump into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is common.

  • Ionization:

    • Electron Ionization (EI): In GC-MS, molecules are typically ionized by a high-energy electron beam (70 eV). This method often leads to extensive fragmentation.

    • Electrospray Ionization (ESI): This is a soft ionization technique that is suitable for producing protonated molecules [M+H]+ with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Interpretation: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The molecular ion peak provides the molecular weight of the compound. The presence of chlorine is indicated by a characteristic M+2 peak with an intensity of about one-third of the M+ peak.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound, such as this compound or its isomers.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Comparison Comparison with Isomers Structure_Elucidation->Data_Comparison

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 3-Chloro-4-(2-ethylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Chloro-4-(2-ethylphenoxy)aniline against alternative analytical techniques. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by representative experimental data.

Introduction

This compound is an aromatic amine derivative that may be of interest in pharmaceutical and chemical industries as an intermediate or a potential impurity. Accurate and precise quantification of such compounds is crucial for quality control and safety assessment. This guide outlines a validated reversed-phase HPLC (RP-HPLC) method and compares it with other analytical approaches like Gas Chromatography (GC) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Proposed HPLC Method and Alternative Methodologies

A robust RP-HPLC method with UV detection is proposed for the routine quantification of this compound. For comparative purposes, a Gas Chromatography (GC) method with a Nitrogen-Phosphorus Detector (NPD) and a more sensitive HPLC-MS/MS method are also discussed.

Experimental Protocols

1. Proposed RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient Program: Start at 60% A, increase to 90% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 240 nm.

  • Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase.

2. Alternative Method 1: Gas Chromatography (GC-NPD)

Gas chromatography offers an alternative for the analysis of volatile and semi-volatile aromatic amines.

  • Instrumentation: A GC system with a Nitrogen-Phosphorus Detector (NPD).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 150 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (splitless).

3. Alternative Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

For very low-level quantification, HPLC coupled with a tandem mass spectrometer provides excellent sensitivity and selectivity.[1]

  • LC System: Similar to the proposed HPLC method.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-product ion transitions would be optimized for this compound.

  • Gas Temperatures and Flow Rates: Optimized for the specific instrument.

Method Validation and Performance Comparison

The proposed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters are summarized and compared with typical performance characteristics of the alternative methods.[2][3][4]

Table 1: Comparison of Validation Parameters for Different Analytical Methods

ParameterProposed RP-HPLC MethodAlternative GC-NPD MethodAlternative HPLC-MS/MS Method
Linearity (R²) > 0.999> 0.995> 0.999
Range (µg/mL) 1 - 1005 - 2000.01 - 10
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 5.0%< 1.5%
LOD (µg/mL) 0.251.00.005
LOQ (µg/mL) 0.753.00.015
Specificity GoodModerateExcellent

Table 2: Summary of Method Characteristics

FeatureProposed RP-HPLC MethodAlternative GC-NPD MethodAlternative HPLC-MS/MS Method
Principle Reversed-phase chromatography with UV detectionGas chromatography with nitrogen-phosphorus detectionLiquid chromatography with mass spectrometric detection
Sample Throughput HighModerateHigh
Cost per Sample LowLowHigh
Required Expertise BasicIntermediateAdvanced
Selectivity GoodProne to matrix interferenceExcellent
Sensitivity ModerateModerateVery High

Visualizing the Workflow

To aid in the understanding of the experimental processes, the following diagrams illustrate the logical flow of the HPLC method validation and a general sample analysis workflow.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis dev_start Define Analytical Goal col_select Column & Mobile Phase Screening dev_start->col_select param_opt Parameter Optimization (Flow, Temp, Gradient) col_select->param_opt val_start Prepare Validation Protocol param_opt->val_start specificity Specificity & Selectivity val_start->specificity linearity Linearity & Range val_start->linearity accuracy Accuracy val_start->accuracy precision Precision (Repeatability & Intermediate) val_start->precision lod_loq LOD & LOQ val_start->lod_loq robustness Robustness val_start->robustness val_report Validation Report specificity->val_report linearity->val_report accuracy->val_report precision->val_report lod_loq->val_report robustness->val_report routine_start Sample Receipt & Preparation val_report->routine_start system_suitability System Suitability Test routine_start->system_suitability sample_analysis Sample Injection & Data Acquisition system_suitability->sample_analysis data_processing Data Processing & Quantification sample_analysis->data_processing report_results Report Results data_processing->report_results

Caption: Workflow for HPLC Method Development, Validation, and Routine Analysis.

Sample_Analysis_Flow start Obtain Sample prep Sample Preparation (Weighing, Dissolving, Diluting) start->prep analysis Inject into HPLC prep->analysis hplc HPLC System hplc->analysis data Data Acquisition (Chromatogram) analysis->data quantify Quantification (Peak Area vs. Standard Curve) data->quantify result Final Concentration quantify->result

Caption: Logical flow for the analysis of a sample using the validated HPLC method.

Conclusion

The proposed RP-HPLC method provides a reliable, cost-effective, and robust solution for the quantification of this compound in a quality control setting. It demonstrates excellent linearity, accuracy, and precision. While GC-NPD offers a viable alternative, it may lack the specificity in complex matrices. For applications requiring the highest sensitivity, such as impurity profiling at trace levels, the HPLC-MS/MS method is superior, albeit at a higher operational cost and complexity. The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, sample matrix, and available resources.

References

Comparative Guide to Cross-Reactivity of Antibodies Raised Against Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of antibodies developed for the detection of specific aniline derivatives. The data presented here is crucial for researchers in environmental science, toxicology, and pharmaceutical development who require highly specific antibodies for the quantification and monitoring of these compounds. Understanding the cross-reactivity is essential for accurate assay development and the reliable interpretation of results.

Introduction to Aniline Derivatives and Antibody Specificity

Aniline and its derivatives are a class of aromatic amines widely used in the manufacturing of dyes, pesticides, herbicides, and pharmaceuticals. Due to their widespread use and potential toxicity, sensitive and specific methods for their detection are of high importance. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid and cost-effective screening tool. The core of a reliable immunoassay is an antibody with high affinity and specificity for the target analyte.

However, antibodies raised against a specific small molecule, known as a hapten, can often recognize and bind to other structurally similar molecules. This phenomenon is known as cross-reactivity. A thorough evaluation of an antibody's cross-reactivity is a critical step in the development and validation of any immunoassay. This guide focuses on the cross-reactivity of a monoclonal antibody raised against p-aminophenol, a significant metabolite of aniline and a common environmental contaminant.

Cross-Reactivity Profile of Anti-p-Aminophenol Monoclonal Antibody

A key study in the development of immunoassays for aniline derivatives involved the production of a monoclonal antibody (mAb) specifically targeting p-aminophenol. The cross-reactivity of this antibody was evaluated against a panel of structurally related aniline derivatives using a competitive indirect ELISA (ciELISA). The results are summarized in the table below. The cross-reactivity is expressed as a percentage relative to the binding of the antibody to p-aminophenol (defined as 100%).

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
p-Aminophenol0.52 100
Aniline>1000<0.1
o-Aminophenol85.30.61
m-Aminophenol256.40.20
p-Nitrophenol>1000<0.1
p-Chloroaniline>1000<0.1
4-Aminosalicylic acid>1000<0.1

Data Interpretation: The IC50 value represents the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen. A lower IC50 value indicates a higher affinity of the antibody for the compound. The cross-reactivity percentage is calculated as: (IC50 of p-aminophenol / IC50 of competing compound) x 100.

The data clearly demonstrates the high specificity of the monoclonal antibody for p-aminophenol. The antibody showed negligible cross-reactivity with the parent compound, aniline, as well as with other substituted anilines such as p-nitrophenol and p-chloroaniline. While there was some minor cross-reactivity with the ortho- and meta-isomers of aminophenol, it was significantly lower than the reactivity with the target analyte. This high degree of specificity makes this antibody a valuable tool for the selective detection of p-aminophenol in complex matrices.

Experimental Methodologies

The generation of robust and specific antibodies against small molecules like aniline derivatives requires a strategic approach to hapten synthesis and immunoassay development.

Hapten Synthesis and Immunogen Preparation

To elicit an immune response against a small molecule like p-aminophenol, it must first be covalently linked to a larger carrier protein, a process known as haptenization. The design of the hapten and the nature of the spacer arm used to connect it to the carrier protein are critical for producing antibodies with the desired specificity.

A common strategy involves introducing a reactive group onto the hapten that can be used for conjugation. For example, a carboxyl group can be introduced to the hapten, which can then be activated to form an active ester that readily reacts with the amine groups on the carrier protein (e.g., bovine serum albumin (BSA) or ovalbumin (OVA)).

Hapten_Synthesis cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen Preparation cluster_immunization Antibody Production p_aminophenol p-Aminophenol intermediate Carboxylated p-Aminophenol p_aminophenol->intermediate Derivatization hapten Activated Hapten (e.g., NHS ester) intermediate->hapten Activation immunogen p-Aminophenol-BSA Conjugate hapten->immunogen Conjugation carrier Carrier Protein (e.g., BSA) carrier->immunogen immunization Animal Immunization (e.g., mouse) immunogen->immunization Immunization hybridoma Hybridoma Technology immunization->hybridoma mAb Monoclonal Antibody Production hybridoma->mAb

Figure 1. Workflow for producing monoclonal antibodies against p-aminophenol.
Competitive Indirect ELISA (ciELISA) Protocol

The cross-reactivity of the anti-p-aminophenol monoclonal antibody was determined using a competitive indirect ELISA format. This assay format is highly suitable for the detection of small molecules.

Principle: In a ciELISA, the analyte in the sample competes with a fixed amount of a coating antigen (hapten-protein conjugate, e.g., p-aminophenol-OVA) for binding to a limited amount of the specific antibody in solution. The amount of antibody that binds to the coated antigen is then detected using an enzyme-conjugated secondary antibody. The signal produced is inversely proportional to the concentration of the analyte in the sample.

Protocol Outline:

  • Coating: Microtiter plates are coated with a p-aminophenol-OVA conjugate.

  • Blocking: Unbound sites on the plate are blocked to prevent non-specific binding of antibodies.

  • Competition: A mixture of the anti-p-aminophenol monoclonal antibody and either the standard solution or the sample containing the aniline derivatives is added to the wells.

  • Incubation: The plate is incubated to allow the antibody to bind to either the free analyte or the coated antigen.

  • Washing: Unbound antibodies and other components are washed away.

  • Detection: An enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG) is added, which binds to the primary antibody captured on the plate.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the analyte is determined by comparing the absorbance to a standard curve.

ciELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection coating Coat plate with p-Aminophenol-OVA blocking Block unbound sites coating->blocking add_sample_ab Add sample/standard and anti-p-Aminophenol mAb blocking->add_sample_ab incubation1 Incubate add_sample_ab->incubation1 washing1 Wash incubation1->washing1 add_secondary_ab Add HRP-conjugated secondary antibody washing1->add_secondary_ab incubation2 Incubate add_secondary_ab->incubation2 washing2 Wash incubation2->washing2 add_substrate Add substrate washing2->add_substrate measure Measure absorbance add_substrate->measure

Figure 2. Workflow of the competitive indirect ELISA (ciELISA).

Signaling Pathway Considerations

Currently, there is no direct evidence in the reviewed literature of specific signaling pathways being activated by the binding of these anti-aniline derivative antibodies to their targets in a biological context. The primary application of these antibodies is for the in vitro detection and quantification of aniline derivatives in various samples.

However, in the broader context of toxicology, aniline and its derivatives are known to induce methemoglobinemia and have been associated with carcinogenicity. The metabolic activation of aniline can lead to the formation of reactive intermediates that can damage cellular macromolecules. While not directly related to antibody signaling, understanding the metabolic pathways of aniline is crucial for interpreting the biological significance of its detection.

Aniline_Metabolism cluster_metabolism Aniline Metabolism cluster_toxicity Toxic Effects Aniline Aniline N_Hydroxylation N-Hydroxylation (CYP450) Aniline->N_Hydroxylation Ring_Hydroxylation Ring Hydroxylation (CYP450) Aniline->Ring_Hydroxylation Phenylhydroxylamine Phenylhydroxylamine N_Hydroxylation->Phenylhydroxylamine Nitrosobenzene Nitrosobenzene Phenylhydroxylamine->Nitrosobenzene Methemoglobinemia Methemoglobinemia Phenylhydroxylamine->Methemoglobinemia DNA_Adducts DNA Adducts Nitrosobenzene->DNA_Adducts o_Aminophenol o-Aminophenol Ring_Hydroxylation->o_Aminophenol p_Aminophenol p-Aminophenol Ring_Hydroxylation->p_Aminophenol

"stability comparison of 3-Chloro-4-(2-ethylphenoxy)aniline under different storage conditions"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of 3-Chloro-4-(2-ethylphenoxy)aniline under various storage and stress conditions. The information is based on established principles of aniline and chloroaniline chemistry, offering a framework for designing and interpreting stability studies. While specific experimental data for this compound is not publicly available, this guide presents a robust protocol and data presentation templates to facilitate its investigation.

Overview of Stability Profile

Anilines and their derivatives are known to be susceptible to degradation, primarily through oxidation and polymerization, when exposed to environmental factors such as light, air (oxygen), and elevated temperatures.[1][2][3] The presence of a chloro-substituent and an ether linkage in this compound may influence its degradation profile. It is anticipated that the compound will exhibit increased degradation under stressed conditions, leading to discoloration and the formation of impurities.[1][2]

Comparative Stability Data

The following tables are templates for summarizing quantitative data from stability studies of this compound.

Table 1: Stability under Different Storage Conditions

Storage ConditionTimepointPurity (%)AppearanceDegradation Products (%)
Ambient (25°C/60% RH, Exposed to Light) 0
1 month
3 months
6 months
Ambient (25°C/60% RH, Protected from Light) 0
1 month
3 months
6 months
Refrigerated (2-8°C, Protected from Light) 0
3 months
6 months
12 months
Elevated Temperature (40°C/75% RH, Protected from Light) 0
1 month
3 months
6 months

Table 2: Forced Degradation Studies

Stress ConditionDurationPurity (%)Major Degradation Product(s) (%)
Acid Hydrolysis (0.1 M HCl, 60°C) 0 h
24 h
48 h
Base Hydrolysis (0.1 M NaOH, 60°C) 0 h
24 h
48 h
Oxidative (3% H₂O₂, RT) 0 h
24 h
48 h
Thermal (80°C) 0 h
24 h
48 h
Photolytic (ICH Q1B) 0 h
24 h
48 h

Experimental Protocols

The following protocols are designed to assess the stability of this compound.

Stability Testing under Different Storage Conditions
  • Sample Preparation: Accurately weigh 10 mg of this compound into separate amber and clear glass vials.

  • Storage: Store the vials under the conditions specified in Table 1.

  • Analysis: At each timepoint, dissolve the contents of one vial in a suitable solvent (e.g., acetonitrile/water). Analyze the solution by a stability-indicating HPLC method (see section 3.3) to determine the purity and percentage of degradation products. Record any changes in physical appearance.

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of the analytical method.[4][5][6]

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C.

  • Photolytic Degradation: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At specified timepoints, withdraw samples, neutralize if necessary, and dilute with a suitable solvent for HPLC analysis.

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is a suitable technique for the analysis of anilines.[7]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated to ensure it can separate the parent compound from any potential degradation products.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Stability Studies cluster_2 Analysis A Weigh this compound B Storage Conditions (Ambient, Refrigerated, 40°C) A->B C Forced Degradation (Acid, Base, H2O2, Heat, Light) A->C D Sample at Timepoints B->D C->D E HPLC Analysis D->E F Data Evaluation E->F G cluster_0 Degradation Products A This compound B Oxidized Products (e.g., Nitroso, Nitro derivatives) A->B Oxidation C Hydroxylated Products A->C Hydroxylation D Polymerization Products A->D Polymerization E Ether Cleavage Products A->E Hydrolysis

References

A Comparative Guide to Catalysts in Ullmann Condensation: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The Ullmann condensation, a cornerstone of cross-coupling chemistry for over a century, remains a vital tool for the synthesis of aryl ethers, amines, and thioethers—moieties prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] Initially hampered by harsh reaction conditions such as high temperatures and stoichiometric amounts of copper, the methodology has evolved significantly.[3][4] Modern advancements, particularly the development of sophisticated catalytic systems, have rendered the Ullmann reaction more efficient, versatile, and amenable to milder conditions.[5][6]

This guide provides a comparative analysis of various catalytic systems employed in the Ullmann condensation, focusing on their respective yields and the purity of the resulting products. It is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies by selecting the most appropriate catalyst for their specific needs. We will delve into homogeneous and heterogeneous copper-based catalysts, the pivotal role of ligands, and the emergence of palladium-based systems.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in the Ullmann condensation is determined by several factors, including the nature of the metal center, the presence and type of ligand, the reaction substrates, and the operational conditions. The following table summarizes quantitative data from various studies, offering a side-by-side comparison of different catalysts and their performance in terms of product yield. Purity data is often reported as "high" or "clean" in the literature; where specific values are not provided, the qualitative assessment is noted.

Catalyst SystemLigandReactants (Aryl Halide + Nucleophile)BaseSolventTemp. (°C)Time (h)Yield (%)Purity/SelectivitySource
Homogeneous Copper
CuI1,10-Phenanthroline4-Iodotoluene + AnilineKOHToluene125573Not specified[7]
CuIN-MethylglycineIodobenzene + PiperidineTBPMDMSORTNot specified>98~2% benzene side product[7][8]
Cu₂O1H-imidazole-4-carboxylic acidIodoarenes + PhenolsK₃PO₄Acetonitrile8024HighNot specified[3]
Heterogeneous Copper
Copper NanoparticlesNoneSubstituted Phenols + Aryl HalidesCs₂CO₃Acetonitrile50-60Not specifiedHighHighly selective[1]
CuO NanoparticlesNoneSubstituted Phenols + Aryl HalidesKOH/Cs₂CO₃DMSO~100Not specifiedGood to highGood to high[1]
CuFe₂O₄ NanoparticlesNoneBiphenyl Ethers SynthesisNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedReusable up to 3 times[1]
USY-Zeolite Supported Cu(I)None4-cyano- and 4-nitrophenolNot specifiedToluene120Not specified0-5Low for electron-poor phenols[1]
Ligand-Free Copper
Cu PowderNoneAryl Halides + Aqueous MethylamineNoneNeat Water100Not specifiedGood to excellentOrganic solvent-free[9]
CuI / CuCl₂None(Hetero)aryl Halides + AlcoholsK₂CO₃Deep Eutectic Solvent80-1006up to 98High regio- and chemoselectivity[10]
Palladium-Based
Pd(OAc)₂NoneAryl IodidesHydrazine HydrateNot specifiedRTNot specifiedGood to excellentLigand-free[11]
Pd NPs on HNGNoneAryl HalidesNot specifiedWaterNot specifiedNot specifiedNot specifiedWater-mediated[6]

Experimental Protocols

The reproducibility and success of an Ullmann condensation are critically dependent on the experimental methodology. Below are detailed protocols for key experiments cited in the comparison table, representing different catalytic approaches.

1. Homogeneous Catalysis with Ligand: CuI/1,10-Phenanthroline for N-Arylation

This protocol is adapted from a study demonstrating the significant rate acceleration and milder conditions achievable with a ligand-assisted copper catalyst.[12][13]

  • Reaction Setup: A round-bottom flask is charged with 4-iodotoluene (1.0 mmol), aniline (1.2 mmol), potassium hydroxide (KOH, 2.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Solvent Addition: Toluene (5 mL) is added to the flask.

  • Reaction Conditions: The mixture is stirred and heated to reflux at 125 °C for 5 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-arylated amine.

2. Heterogeneous Catalysis: Ligand-Free CuO Nanoparticles for O-Arylation

This procedure illustrates the use of a recyclable, ligand-free heterogeneous catalyst for the synthesis of biaryl ethers.[1]

  • Catalyst Preparation: Copper(II) oxide nanoparticles (CuO-NPs) are synthesized via a precipitation method, followed by calcination at 350 °C for 24 hours.

  • Reaction Setup: To a sealed tube, add the aryl halide (1.0 mmol), the phenol (1.2 mmol), potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) (2.0 mmol), and CuO-NPs (10 mol%).

  • Solvent Addition: Dimethyl sulfoxide (DMSO, 4 mL) is added as the solvent.

  • Reaction Conditions: The tube is sealed and the mixture is stirred and heated to approximately 100 °C under an inert atmosphere for the required duration (typically monitored by TLC).

  • Catalyst Recovery and Product Purification: Upon completion, the reaction mixture is cooled. The CuO-NPs can be separated by centrifugation or filtration. The supernatant is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The final product is purified by flash chromatography.

3. Ligand-Free Catalysis in Green Solvents: CuI in Deep Eutectic Solvent

This protocol highlights a sustainable approach using a biodegradable deep eutectic solvent (DES) which also acts as a reactant.[10]

  • Solvent/Reagent Preparation: A deep eutectic solvent is prepared by mixing choline chloride (ChCl) and an alcohol (e.g., glycerol) in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.

  • Reaction Setup: In a reaction vessel, the (hetero)aryl halide (1.0 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and copper(I) iodide (CuI, 5 mol%) are combined.

  • Reaction Medium: The prepared ChCl/glycerol DES (1 g) is added to the vessel.

  • Reaction Conditions: The mixture is stirred at 80 °C (or 100 °C for aryl chlorides) in air for 6 hours.

  • Workup and Purification: After the reaction, the mixture is cooled and diluted with water. The product is extracted with an appropriate organic solvent. The organic layers are combined, dried over a drying agent, and evaporated. The crude product is purified via column chromatography. The aqueous phase containing the DES, catalyst, and base can be recycled for subsequent runs.

Visualizing the Process: Experimental Workflow

To better understand the logical flow of a typical Ullmann condensation experiment, the following diagram outlines the general steps from setup to final product analysis.

Ullmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Aryl Halide & Nucleophile Setup Combine Reactants, Catalyst, Base, Solvent in Reaction Vessel Reactants->Setup Catalyst Catalyst System (e.g., CuI/Ligand) Catalyst->Setup Base_Solvent Base & Solvent Base_Solvent->Setup Heating Heat Mixture to Required Temperature (under inert atmosphere) Setup->Heating Monitoring Monitor Reaction (e.g., TLC, GC/MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Final_Product Pure Product Purification->Final_Product Analysis Characterization (NMR, MS, etc.) Final_Product->Analysis

Caption: General experimental workflow for a typical Ullmann condensation reaction.

References

A Comparative Guide to the Synthesis of 3-Chloro-4-(2-ethylphenoxy)aniline for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of various synthetic strategies for 3-Chloro-4-(2-ethylphenoxy)aniline, a crucial building block in the development of novel therapeutics. We present a comparative study of plausible synthetic routes, supported by experimental data from analogous reactions, to inform your selection of the most appropriate method based on cost, efficiency, safety, and environmental impact.

Two primary synthetic pathways are evaluated: a classical approach involving a copper-catalyzed Ullmann condensation followed by nitro group reduction, and an alternative strategy utilizing a different starting isomer. Each route is broken down into its constituent steps, with a thorough analysis of reagents, reaction conditions, and associated costs.

Route A: Ullmann Condensation of 3,4-Dichloronitrobenzene and 2-Ethylphenol

This two-step synthesis begins with the formation of a diaryl ether via an Ullmann condensation, followed by the reduction of the nitro group to the desired aniline.

Step 1: Synthesis of 3-Chloro-4-(2-ethylphenoxy)nitrobenzene

The first step involves the copper-catalyzed reaction of 3,4-dichloronitrobenzene with 2-ethylphenol in the presence of a base.

3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene Intermediate_A 3-Chloro-4-(2-ethylphenoxy)nitrobenzene 3,4-Dichloronitrobenzene->Intermediate_A 2-Ethylphenol 2-Ethylphenol 2-Ethylphenol->Intermediate_A CuI_K2CO3 CuI, K2CO3, DMF CuI_K2CO3->Intermediate_A

Diagram 1. Synthesis of the intermediate via Ullmann condensation.
Step 2: Reduction of the Nitro Group

Two common methods for the reduction of the nitro intermediate are considered:

Method 1: Reduction with Iron in Acidic Medium

A classical and cost-effective method for nitro group reduction.

Intermediate_A 3-Chloro-4-(2-ethylphenoxy)nitrobenzene Product This compound Intermediate_A->Product Fe_HCl Fe, HCl, EtOH/H2O Fe_HCl->Product

Diagram 2. Reduction of the nitro intermediate using iron.

Method 2: Catalytic Hydrogenation

A cleaner reduction method that often provides higher purity but requires specialized equipment.

Intermediate_A 3-Chloro-4-(2-ethylphenoxy)nitrobenzene Product This compound Intermediate_A->Product H2_PdC H2, Pd/C, EtOH H2_PdC->Product

Diagram 3. Catalytic hydrogenation of the nitro intermediate.

Alternative Route A': Using 1,2-Dichloro-4-nitrobenzene

An analogous pathway to Route A, starting with a different isomer of dichloronitrobenzene. The subsequent reduction step would follow the same methodologies as outlined above.

1,2-Dichloro-4-nitrobenzene 1,2-Dichloro-4-nitrobenzene Intermediate_A 3-Chloro-4-(2-ethylphenoxy)nitrobenzene 1,2-Dichloro-4-nitrobenzene->Intermediate_A 2-Ethylphenol 2-Ethylphenol 2-Ethylphenol->Intermediate_A CuI_K2CO3 CuI, K2CO3, DMF CuI_K2CO3->Intermediate_A

Diagram 4. Alternative synthesis of the intermediate.

Comparative Data of Synthetic Strategies

The following tables provide a detailed comparison of the proposed synthetic routes. Please note that yields and reaction times for the Ullmann condensation are based on analogous reactions and may require optimization for this specific substrate.

Parameter Route A: Ullmann Condensation Route A': Alternative Ullmann
Starting Materials 3,4-Dichloronitrobenzene, 2-Ethylphenol1,2-Dichloro-4-nitrobenzene, 2-Ethylphenol
Reagents (Step 1) Potassium Carbonate, Copper(I) Iodide, DMFPotassium Carbonate, Copper(I) Iodide, DMF
Estimated Yield (Step 1) 85-95%85-95%
Estimated Reaction Time (Step 1) 12-24 hours12-24 hours
Reaction Temperature (Step 1) 120-140 °C120-140 °C
Parameter Reduction Method 1: Iron/HCl Reduction Method 2: Catalytic Hydrogenation
Reagents Iron Powder, Hydrochloric Acid, Ethanol/WaterPalladium on Carbon (5-10%), Hydrogen Gas, Ethanol
Estimated Yield 90-98%>95%
Estimated Reaction Time 2-4 hours4-8 hours
Reaction Temperature RefluxRoom Temperature to 50 °C
Pressure Atmospheric1-5 atm

Cost-Benefit Analysis

The following table provides an estimated cost analysis for each route to produce 100g of this compound. Prices are based on bulk catalog listings and may vary.

Cost Component Route A (Iron Reduction) Route A (Catalytic Hydrogenation) Route A' (Iron Reduction) Route A' (Catalytic Hydrogenation)
Starting Materials ~$25~$25~$20~$20
Reagents & Solvents ~$30~$50~$30~$50
Catalyst N/A~$100 (recoverable)N/A~$100 (recoverable)
Total Estimated Cost ~$55 ~$175 ~$50 ~$170
Benefits Low cost, readily available reagentsHigh purity, cleaner reaction, ambient temperatureLower starting material costHigh purity, cleaner reaction, ambient temperature
Drawbacks Potential for iron contamination, workup can be tediousHigher initial cost, requires specialized equipmentPotential for iron contamination, workup can be tediousHigher initial cost, requires specialized equipment

Experimental Protocols

General Procedure for Ullmann Condensation (Route A & A')

To a solution of 2-ethylphenol (1.1 equivalents) in N,N-dimethylformamide (DMF, 5 mL/mmol of dichloronitrobenzene) is added potassium carbonate (2.0 equivalents) and copper(I) iodide (0.1 equivalents). The mixture is stirred at room temperature for 30 minutes before adding 3,4-dichloronitrobenzene or 1,2-dichloro-4-nitrobenzene (1.0 equivalent). The reaction mixture is then heated to 130°C and stirred for 12-24 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Iron Reduction (Method 1)

To a solution of the nitro intermediate (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1) is added iron powder (3.0-5.0 equivalents) and a catalytic amount of concentrated hydrochloric acid. The mixture is heated to reflux and stirred vigorously for 2-4 hours. The reaction is monitored by TLC. Upon completion, the hot solution is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the aniline product.

General Procedure for Catalytic Hydrogenation (Method 2)

The nitro intermediate (1.0 equivalent) is dissolved in ethanol, and 5-10% palladium on carbon (1-5 mol%) is added. The mixture is subjected to a hydrogen atmosphere (1-5 atm) and stirred at room temperature or slightly elevated temperature (up to 50°C) for 4-8 hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to afford the aniline product.

Safety and Environmental Considerations

Both 1,2-dichloro-4-nitrobenzene and 3,4-dichloronitrobenzene are classified as harmful if swallowed and are toxic to aquatic life with long-lasting effects.[1][2] Appropriate personal protective equipment should be worn, and reactions should be conducted in a well-ventilated fume hood. Disposal of waste containing these compounds must follow local environmental regulations.

The iron reduction method, while inexpensive, generates significant amounts of iron sludge, which requires proper disposal. Catalytic hydrogenation is a cleaner method, and the palladium catalyst can often be recovered and reused, reducing waste and cost over multiple runs.

Conclusion

For the synthesis of this compound, both the Ullmann condensation/iron reduction and the Ullmann condensation/catalytic hydrogenation routes are viable.

  • For cost-sensitive projects and large-scale synthesis , the Ullmann condensation followed by iron reduction (Route A or A') offers a significant cost advantage. The lower price of the starting material 1,2-dichloro-4-nitrobenzene makes Route A' with iron reduction the most economical option.

  • For applications requiring high purity and for researchers with access to hydrogenation equipment , the catalytic hydrogenation route is preferable due to its cleaner reaction profile and simpler workup.

The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the research or development project, balancing the trade-offs between cost, efficiency, purity, and available resources.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-4-(2-ethylphenoxy)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Chloro-4-(2-ethylphenoxy)aniline was found. The following disposal procedures are based on safety data for structurally similar chlorinated and aromatic amine compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

The proper disposal of this compound, a halogenated aromatic amine, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] This class of compounds is generally considered hazardous waste and requires careful handling and disposal.[3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Identify this compound waste and keep it separate from other chemical waste streams to prevent hazardous reactions.[2]

    • Do not mix with non-halogenated organic waste or other incompatible materials.[3]

  • Containerization:

    • Place the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with aromatic amines.

    • The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

    • Ensure the storage area is designated for hazardous chemical waste and is inaccessible to unauthorized personnel.

  • Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]

    • The primary recommended method of disposal for chlorinated anilines is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like hydrogen chloride gas.[3]

    • Never dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life and can cause long-term adverse effects in the environment.[3]

  • Decontamination:

    • Thoroughly decontaminate any equipment or surfaces that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

    • Dispose of all contaminated materials, including empty containers and cleaning supplies, as hazardous waste.[1][3]

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, the following table provides a summary of hazard classifications based on similar chlorinated aniline compounds. These should be treated as general guidelines.

Hazard ClassificationGHS Category (Based on Analogs)Description
Acute Toxicity (Oral)Category 3 or 4Toxic or Harmful if swallowed.[4]
Acute Toxicity (Dermal)Category 3Toxic in contact with skin.[4]
Acute Toxicity (Inhalation)Category 3Toxic if inhaled.[4]
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[5]
CarcinogenicityIARC Group 2B (for 4-chloroaniline)Possibly carcinogenic to humans.[4]
Hazardous to the Aquatic Environment (Acute)Category 1Very toxic to aquatic life.[3]
Hazardous to the Aquatic Environment (Chronic)Category 1Very toxic to aquatic life with long lasting effects.[3]

Experimental Protocols

As this document provides disposal procedures rather than experimental results, there are no experimental protocols to report.

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process for the disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate as Halogenated Aromatic Amine Waste ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage contact_ehs Contact EHS or Licensed Disposal Company storage->contact_ehs incineration Dispose via High-Temperature Incineration contact_ehs->incineration decontaminate Decontaminate Work Area and Equipment incineration->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.